Product packaging for GRL0617(Cat. No.:CAS No. 1093070-16-6)

GRL0617

Cat. No.: B1672152
CAS No.: 1093070-16-6
M. Wt: 304.4 g/mol
InChI Key: UVERBUNNCOKGNZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GRL0617 (5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide) is a potent, selective, and cell-penetrant inhibitor of the papain-like protease (PLpro), a key non-structural protein encoded by SARS-CoV-2 and other coronaviruses . As a non-covalent inhibitor, it binds reversibly to the PLpro's ubiquitin-specific proteases (USP) domain, effectively blocking its proteolytic activity . This action disrupts viral replication by inhibiting the cleavage of the viral polyprotein, a essential step for generating a functional viral replication complex . Beyond its direct antiviral role, this compound's research value is significantly amplified by its ability to modulate the host's innate immune response. PLpro acts as a deubiquitinating and deISGylating enzyme, removing critical signaling molecules like interferon-stimulated gene 15 (ISG15) from host proteins . This compound potently inhibits this activity, thereby restoring the host's interferon and ISGylation pathways and promoting a robust antiviral state . This dual mechanism—directly suppressing viral replication and enhancing antiviral immunity—makes this compound a valuable compound for studying coronavirus pathogenesis and host-pathogen interactions. In biochemical assays, this compound exhibits an IC50 of 2.1 µM against SARS-CoV-2 PLpro . It demonstrates effective antiviral inhibition in cell-based models (EC50 = 21 µM in Vero E6 cells) without apparent cytotoxicity at concentrations up to 100 µM . The compound shows high selectivity, showing no significant inhibition against a panel of human deubiquitinating enzymes such as USP18, which underscores its value as a specific research tool . In vitro metabolic studies indicate that this compound is primarily metabolized by cytochrome P450 isoforms CYP3A4 and CYP2D6 . Given its well-characterized mechanism and promising activity, this compound serves as a leading chemical scaffold and essential research tool for investigating PLpro function and for the structure-based design of next-generation antiviral therapeutics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O B1672152 GRL0617 CAS No. 1093070-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVERBUNNCOKGNZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660795
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093070-16-6
Record name GRL-0617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRL-0617
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GRL0617's Mechanism of Action on Papain-like Protease (PLpro): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GRL0617, a non-covalent inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. This document details the molecular interactions, inhibitory activities, and the experimental methodologies used to elucidate its function, serving as a comprehensive resource for researchers in virology and drug development.

Executive Summary

This compound is a potent, non-covalent inhibitor of the viral protease PLpro, an essential enzyme for viral replication and a key player in the virus's evasion of the host's innate immune response. This compound exerts its inhibitory effect through a dual mechanism: blocking the protease activity of PLpro, thus preventing the cleavage of the viral polyprotein, and inhibiting its deubiquitinating (DUB) and deISGylating activities, which are crucial for the virus to counteract the host's antiviral defenses. Structural and biochemical studies have revealed that this compound binds to a specific allosteric site on PLpro, inducing conformational changes that lead to the inhibition of its enzymatic functions.

Mechanism of Action

This compound functions as a non-covalent inhibitor of PLpro.[1] Its mechanism of action is multifaceted, impacting both the proteolytic and immune-evasion functions of the enzyme.

2.1. Binding Site and Structural Changes:

Crystallographic studies have shown that this compound binds to a hydrophobic pocket within the ubiquitin-specific protease (USP) domain of PLpro, specifically occupying the S3 and S4 subsites of the substrate-binding cleft.[1] This binding is stabilized by a network of hydrophobic and hydrogen bond interactions with key residues of the protease.

A critical consequence of this compound binding is the induction of a significant conformational change in the "blocking loop 2" (BL2) of PLpro. This loop closes down over the active site, effectively narrowing the substrate-binding cleft. This "induced fit" mechanism not only physically obstructs the entry of the viral polyprotein substrate but also prevents the binding of ubiquitin and ISG15, thereby inhibiting all known enzymatic activities of PLpro.

2.2. Inhibition of Protease Activity:

PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins (nsps) 1, 2, and 3, which are essential components of the viral replication and transcription complex. By binding to the S3-S4 subsites and inducing the closure of the BL2 loop, this compound competitively inhibits the binding of the viral polyprotein, thereby halting the proteolytic cascade necessary for viral maturation.

2.3. Inhibition of Deubiquitinating (DUB) and DeISGylating Activity:

A key strategy of coronaviruses to evade the host's innate immune response is the removal of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins by PLpro. These modifications are critical for signaling pathways that lead to the production of type I interferons and other antiviral molecules. This compound's binding to PLpro sterically hinders the access of ubiquitinated and ISGylated substrates to the active site, thus preserving the host's antiviral signaling.[1] NMR spectroscopy has confirmed that this compound effectively displaces ISG15 from its binding site on PLpro.[1]

Quantitative Data

The inhibitory potency of this compound against PLpro has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Parameter Virus Value (μM) Reference
IC50SARS-CoV PLpro0.6[2]
IC50SARS-CoV-2 PLpro2.1[1]
KiSARS-CoV PLpro0.49[2]
Table 1: In Vitro Inhibitory Activity of this compound against PLpro
Parameter Cell Line Value (μM) Reference
EC50Vero E621 ± 2[1]
EC50Caco-2 hACE225.14 ± 7.58[2]
Table 2: Antiviral Activity of this compound in Cell-Based Assays

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound on PLpro.

4.1. Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Inhibition:

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activity of PLpro.

  • Principle: A fluorogenic peptide substrate containing the PLpro cleavage sequence (e.g., RLRGG) is flanked by a FRET pair (e.g., AMC donor and a quencher). In its intact state, the fluorescence of the donor is quenched. Upon cleavage by PLpro, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Recombinant SARS-CoV-2 PLpro is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).[3]

    • The reaction is initiated by the addition of the FRET substrate (e.g., Z-RLRGG-AMC).[3]

    • Fluorescence is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[3]

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

4.2. Cell-Based Viral Replication Assay:

This assay measures the ability of this compound to inhibit viral replication in a cellular context, providing the half-maximal effective concentration (EC50).

  • Principle: Susceptible cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of this compound. The extent of viral replication is quantified after a defined incubation period.

  • Protocol Outline:

    • Vero E6 cells are seeded in 96-well plates and grown to confluence.

    • The cells are pre-incubated with a serial dilution of this compound for a short period (e.g., 2 hours).[4]

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[1]

    • After an incubation period (e.g., 48 hours), the viral yield in the supernatant is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies or a plaque assay to determine infectious virus titers.[1]

    • Cell viability is also assessed in parallel using assays like CCK8 to ensure that the observed antiviral effect is not due to cytotoxicity.[1]

    • The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

4.3. DeISGylating Activity Assay:

This assay assesses the ability of this compound to inhibit the removal of ISG15 from cellular proteins by PLpro.

  • Principle: Cells are treated to induce the ISGylation of cellular proteins. Cell lysates containing ISGylated proteins are then incubated with recombinant PLpro in the presence or absence of this compound. The level of ISGylated proteins is then analyzed by immunoblotting.

  • Protocol Outline:

    • HEK293T cells are treated with interferon-β to stimulate the ISGylation of cellular proteins.[1]

    • Cell lysates are prepared and incubated with purified recombinant SARS-CoV-2 PLpro and varying concentrations of this compound for a specific time at 37°C.[1]

    • The reaction is stopped, and the proteins are separated by SDS-PAGE.

    • The levels of ISGylated proteins are detected by immunoblotting using an anti-ISG15 antibody. A decrease in the deISGylation activity of PLpro in the presence of this compound is observed as a preservation of the high-molecular-weight ISGylated protein bands.

4.4. X-ray Crystallography:

This technique provides a high-resolution three-dimensional structure of the this compound-PLpro complex, revealing the precise binding mode and the induced conformational changes.

  • Protocol Outline:

    • Recombinant SARS-CoV-2 PLpro (often a C111S mutant to prevent autoproteolysis) is purified to high homogeneity.

    • The purified PLpro is incubated with an excess of this compound to ensure complex formation.

    • The PLpro-GRL0617 complex is crystallized using vapor diffusion methods by mixing the complex with a crystallization solution (e.g., containing PEG and a buffer).

    • The resulting crystals are cryo-protected and subjected to X-ray diffraction.

    • The diffraction data is processed to solve the three-dimensional structure of the complex.

4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to study the interaction between this compound and PLpro in solution, confirming binding and providing insights into the dynamics of the interaction.

  • Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. Upon binding of a ligand, the chemical shifts of the protein's nuclei can change, which can be detected by NMR.

  • Protocol Outline:

    • ¹⁵N-labeled ISG15 is prepared.

    • A 2D ¹H-¹⁵N HSQC spectrum of the labeled ISG15 is recorded as a reference.

    • Unlabeled PLpro is added to the ¹⁵N-ISG15 sample, and another HSQC spectrum is recorded. Peak broadening or shifts indicate binding.

    • This compound is then titrated into the ¹⁵N-ISG15-PLpro complex, and a series of HSQC spectra are recorded. The recovery of the initial ISG15 peak intensities and positions indicates the displacement of ISG15 by this compound.[1]

Visualizations

5.1. Signaling Pathway

GRL0617_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Immune Response cluster_inhibition This compound Inhibition Polyprotein Viral Polyprotein nsps Non-structural Proteins (nsps) Polyprotein->nsps PLpro cleavage Replication Viral Replication nsps->Replication Host_Proteins Host Proteins Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation Host_Proteins->Ub_ISG15 Antiviral_Signaling Antiviral Signaling (e.g., Type I IFN) Ub_ISG15->Antiviral_Signaling This compound This compound PLpro PLpro This compound->PLpro Binds to allosteric site PLpro->nsps Inhibits cleavage PLpro->Antiviral_Signaling Inhibits deubiquitination & deISGylation

Caption: this compound's dual mechanism of action on PLpro.

5.2. Experimental Workflow: FRET Assay

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PLpro - this compound dilutions - FRET substrate (Z-RLRGG-AMC) - Assay Buffer start->prepare_reagents incubation Incubate PLpro with This compound dilutions prepare_reagents->incubation add_substrate Add FRET substrate to initiate reaction incubation->add_substrate measure_fluorescence Measure fluorescence over time (Ex: 360nm, Em: 460nm) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_data Plot % Inhibition vs. log[this compound] calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining PLpro inhibition using a FRET assay.

5.3. Logical Relationship: this compound Binding and PLpro Inhibition

GRL0617_Binding_Logic GRL0617_Binding This compound binds to S3-S4 subsites of PLpro Conformational_Change Induces conformational change: BL2 loop closure GRL0617_Binding->Conformational_Change Cleft_Narrowing Substrate binding cleft narrows Conformational_Change->Cleft_Narrowing Protease_Inhibition Inhibition of Protease Activity Cleft_Narrowing->Protease_Inhibition DUB_DeISG_Inhibition Inhibition of Deubiquitinase & DeISGylase Activity Cleft_Narrowing->DUB_DeISG_Inhibition Viral_Replication_Blocked Viral Replication Blocked Protease_Inhibition->Viral_Replication_Blocked Immune_Response_Restored Host Antiviral Immune Response Restored DUB_DeISG_Inhibition->Immune_Response_Restored

Caption: Logical flow from this compound binding to its antiviral effects.

Conclusion

This compound represents a well-characterized inhibitor of SARS-CoV and SARS-CoV-2 PLpro, offering a dual-pronged antiviral strategy by targeting both viral replication and immune evasion. Its non-covalent, allosteric mechanism of action provides a solid foundation for the rational design of next-generation PLpro inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics against coronaviruses.

References

GRL0617: A Technical Guide to its Discovery, Mechanism, and Development as a Coronavirus Papain-Like Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRL0617 is a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a critical enzyme for both viral replication and evasion of the host's innate immune response. This technical guide provides a comprehensive overview of the discovery, history of development, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in the field of antiviral drug development.

Discovery and History of Development

This compound was first identified as a potent inhibitor of the SARS-CoV PLpro through a high-throughput screening of a diverse chemical library.[1] The initial lead compound was optimized through synthetic chemistry to improve its potency and selectivity, leading to the development of this compound.[1] With the emergence of SARS-CoV-2, this compound was repurposed and found to be an effective inhibitor of the SARS-CoV-2 PLpro as well.[2][3] This has spurred further research into this compound and its analogs as potential therapeutic agents against COVID-19 and other coronavirus-related diseases.[4]

The development of this compound can be summarized in the following key phases:

  • Initial Discovery (Pre-2008): A high-throughput screening of approximately 50,000 compounds was conducted to identify inhibitors of SARS-CoV PLpro. This led to the discovery of a lead compound with an IC50 value of 20 μM.[1]

  • Lead Optimization (2008): Structure-activity relationship (SAR) studies were performed to synthetically optimize the lead compound, resulting in the creation of this compound with a significantly improved IC50 of 0.6 μM for SARS-CoV PLpro.[1]

  • Repurposing for SARS-CoV-2 (2020): Following the outbreak of the COVID-19 pandemic, this compound was investigated for its activity against the highly homologous SARS-CoV-2 PLpro and was confirmed to be an effective inhibitor.[2][3]

  • Preclinical Development and Analog Synthesis (2020-Present): Extensive preclinical studies have been conducted to evaluate the antiviral efficacy and pharmacokinetic properties of this compound in various models.[3] This has also led to the design and synthesis of numerous this compound analogs with the aim of further enhancing potency and drug-like properties.[4]

GRL0617_Development_Timeline cluster_Discovery Discovery cluster_Optimization Lead Optimization cluster_Repurposing Repurposing & Preclinical Development High-Throughput_Screening High-Throughput Screening (~50,000 compounds) Lead_Compound_Identified Lead Compound Identified (IC50 = 20 µM for SARS-CoV PLpro) High-Throughput_Screening->Lead_Compound_Identified SAR_Studies Structure-Activity Relationship Studies GRL0617_Synthesized This compound Synthesized (IC50 = 0.6 µM for SARS-CoV PLpro) SAR_Studies->GRL0617_Synthesized Repurposing Repurposing for SARS-CoV-2 PLpro Preclinical_Studies Preclinical Studies (In vitro & In vivo) Repurposing->Preclinical_Studies Analog_Development Analog Development Preclinical_Studies->Analog_Development

Mechanism of Action

This compound is a non-covalent, competitive inhibitor of coronavirus PLpro.[1][5] The primary mechanism of action involves the inhibition of the deubiquitinating (DUB) and deISGylating activities of PLpro.[1][6] PLpro plays a crucial role in the viral life cycle by cleaving the viral polyprotein to release functional non-structural proteins.[7] Additionally, it strips ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host cell proteins, thereby dampening the host's innate immune response, particularly the type I interferon pathway.[7]

By inhibiting PLpro, this compound exerts a dual antiviral effect:

  • Inhibition of Viral Polyprotein Processing: this compound blocks the proteolytic activity of PLpro, thereby interfering with the maturation of the viral replication and transcription complex.[6]

  • Restoration of Host Innate Immunity: By preventing the removal of Ub and ISG15 from host proteins, this compound helps to restore the host's antiviral immune signaling pathways.[1]

PLpro_Inhibition_Pathway cluster_virus Viral Replication cluster_host Host Innate Immunity Viral_Polyprotein Viral Polyprotein NSPs Non-Structural Proteins (Replication Complex) Viral_Polyprotein->NSPs PLpro Host_Proteins Host Proteins ISGylated_Proteins Ub/ISG15-conjugated Host Proteins Host_Proteins->ISGylated_Proteins Conjugation Immune_Response Antiviral Immune Response ISGylated_Proteins->Immune_Response PLpro_Enzyme PLpro ISGylated_Proteins->PLpro_Enzyme Deconjugation This compound This compound This compound->PLpro_Enzyme Inhibits

Quantitative Data

The inhibitory potency of this compound against PLpro from different coronaviruses has been determined in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of SARS-CoV PLpro by this compound

ParameterValueReference
IC500.6 µM[1][5]
Ki0.49 µM[5]

Table 2: In Vitro Inhibition of SARS-CoV-2 PLpro by this compound

ParameterValueReference
IC500.8 µM - 2.1 µM[1][2]
Ki1.8 µM[3]

Table 3: Antiviral Activity of this compound

VirusCell LineParameterValueReference
SARS-CoVVero E6EC5014.5 µM[5]
SARS-CoV-2Vero E6EC5021 µM - 27.6 µM[7][8]
SARS-CoV-2Caco-2 hACE2EC5025.1 µM[2]

Experimental Protocols

PLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro.[9]

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)

  • Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100

  • This compound (as a positive control)

  • DMSO

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and this compound in DMSO.

  • In a 96-well plate, add 1 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.

  • Add 100 µL of 200 nM PLpro in assay buffer to each well.

  • Incubate the plate at 30 °C for 30 minutes.

  • Initiate the reaction by adding 1 µL of 1 mM FRET substrate to each well.

  • Immediately start monitoring the fluorescence signal in a plate reader at 30 °C for 60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, PLpro, and Substrate Start->Prepare_Reagents Plate_Setup Add Compounds and PLpro to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 30°C for 30 min Plate_Setup->Incubation Reaction_Initiation Add FRET Substrate Incubation->Reaction_Initiation Data_Acquisition Measure Fluorescence (Ex: 360 nm, Em: 460 nm) for 60 min Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

SARS-CoV-2 Antiviral Assay (Cytopathic Effect-based)

This protocol describes a cell-based assay to determine the antiviral activity of compounds against SARS-CoV-2 by measuring the inhibition of the cytopathic effect (CPE).[8]

Materials:

  • Vero E6 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • This compound (as a positive control)

  • DMSO

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • The next day, prepare serial dilutions of the test compounds and this compound in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with DMSO (virus control).

  • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37 °C in a 5% CO2 incubator.

  • At 48-72 hours post-infection, assess the cytopathic effect (CPE) visually under a microscope.

  • To quantify cell viability, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability for each compound concentration relative to the cell and virus controls.

  • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Vero E6 Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat Cells with Compound Dilutions Seed_Cells->Compound_Treatment Viral_Infection Infect Cells with SARS-CoV-2 (MOI = 0.01) Compound_Treatment->Viral_Infection Incubation Incubate at 37°C for 48-72h Viral_Infection->Incubation CPE_Assessment Visually Assess Cytopathic Effect (CPE) Incubation->CPE_Assessment Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) CPE_Assessment->Viability_Assay Data_Analysis Measure Luminescence and Calculate % Viability Viability_Assay->Data_Analysis EC50_CC50_Determination Determine EC50 and CC50 Values Data_Analysis->EC50_CC50_Determination End End EC50_CC50_Determination->End

Conclusion

This compound represents a significant milestone in the development of inhibitors targeting coronavirus papain-like proteases. Its dual mechanism of action, targeting both viral replication and host immune evasion, makes it a compelling candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate ongoing research efforts aimed at optimizing this compound and developing novel PLpro inhibitors to combat current and future coronavirus threats.

References

GRL0617 and SARS-CoV-2 PLpro: A Deep Dive into the Binding Interface and Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for antiviral drug development. GRL0617, a non-covalent inhibitor, has emerged as a significant tool compound for studying PLpro's function and as a scaffold for developing more potent therapeutics. This technical guide provides a comprehensive overview of the binding site of this compound on SARS-CoV-2 PLpro, detailing the molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this critical drug-target interaction.

The this compound Binding Site: A Strategic Position for Inhibition

Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a specific pocket within the ubiquitin-specific protease (USP) domain of SARS-CoV-2 PLpro.[1][2] This binding site is located in the S3-S4 pockets of the substrate-binding cleft.[3][4][5] The binding of this compound is non-covalent and induces a notable conformational change in the enzyme, specifically the closure of the BL2 loop.[3][4][5] This "induced fit" mechanism not only allows this compound to occupy the substrate-binding pocket but also effectively seals the entrance, thereby preventing the natural substrates, such as viral polyproteins and host proteins like ISG15 and ubiquitin, from accessing the catalytic triad (Cys111, His272, and Asp286).[4][5]

The key amino acid residues of PLpro that form direct interactions with this compound include:

  • Hydrogen Bonds: The carboxylate side chain of Asp164 donates a hydrogen bond to the N2 nitrogen of this compound.[4] The backbone NH group of Gln269 forms a hydrogen bond with the O7 oxygen of the inhibitor.[4]

  • Hydrophobic and van der Waals Interactions: The naphthalene moiety of this compound is nestled in a hydrophobic pocket formed by residues such as Pro247, Pro248, Tyr264, Tyr268, and Gln269.[6]

This binding mode sterically hinders the C-terminal tail of ISG15 and ubiquitin from engaging with the protease, as confirmed by NMR studies and structural overlays.[1][6] By blocking the deISGylating and deubiquitinating activities of PLpro, this compound not only inhibits viral polyprotein processing but also helps to restore the host's antiviral immune response.[7]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data from multiple studies.

ParameterValueAssay TypeCell Line (if applicable)Reference
IC50 2.1 µMProtease Inhibition (RLRGG-AMC substrate)N/A[1][2]
IC50 2.2 ± 0.3 µMProtease InhibitionN/A[3][4][5]
EC50 21 ± 2 µMAntiviral ActivityVero E6[1]
Crystal Structure Resolution 2.6 ÅX-ray CrystallographyN/A[3][4][5]
PDB ID 7CMDX-ray CrystallographyN/A[8]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has been made possible through a combination of biochemical, biophysical, and structural biology techniques. Detailed methodologies for the key experiments are provided below.

X-ray Crystallography of SARS-CoV-2 PLpro in Complex with this compound

Objective: To determine the three-dimensional structure of PLpro bound to this compound to identify the precise binding site and molecular interactions.

Methodology:

  • Protein Expression and Purification: The gene encoding for the PLpro domain of SARS-CoV-2 (often with a C111S mutation to prevent autoproteolysis without significantly altering the structure) is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using a series of chromatography steps, such as Ni-NTA affinity chromatography and size-exclusion chromatography.

  • Co-crystallization: The purified PLpro is concentrated and incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. Hanging drop or sitting drop vapor diffusion methods are commonly employed.

  • Data Collection: Crystals of the PLpro-GRL0617 complex are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of apo-PLpro as a search model. The model is then refined, and the this compound molecule is built into the electron density map.

In Vitro Protease Inhibition Assay

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of PLpro.

Methodology:

  • Reagents:

    • Purified recombinant SARS-CoV-2 PLpro.

    • Fluorogenic peptide substrate (e.g., RLRGG-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT).

    • This compound dissolved in DMSO.

    • 96-well black microplates.

  • Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • A fixed concentration of PLpro is added to the wells of the microplate containing the different concentrations of this compound or DMSO (as a control).

    • The plate is incubated for a pre-determined time at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate RLRGG-AMC.

    • The fluorescence intensity is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).

    • The initial reaction rates are calculated from the linear phase of the fluorescence curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

Methodology:

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.

  • Infection and Treatment: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a defined period (e.g., 48 hours) at 37°C.

  • Quantification of Viral Replication: The antiviral effect is quantified by measuring the amount of viral RNA in the cell culture supernatant using quantitative real-time PCR (qRT-PCR). Alternatively, a plaque reduction assay can be performed to determine the reduction in viral titer.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration. Cell viability assays are also performed in parallel to assess any cytotoxic effects of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing the binding site of an inhibitor like this compound.

GRL0617_Binding_Site_Workflow cluster_biochemical Biochemical & Biophysical Analysis cluster_structural Structural Analysis cluster_cellular Cellular Analysis Protease_Inhibition_Assay Protease Inhibition Assay (IC50 Determination) NMR_Spectroscopy NMR Spectroscopy (Substrate Displacement) Protease_Inhibition_Assay->NMR_Spectroscopy XRay_Crystallography X-ray Crystallography (Co-crystal Structure) Protease_Inhibition_Assay->XRay_Crystallography Binding_Site_Characterization Binding Site Characterization NMR_Spectroscopy->Binding_Site_Characterization XRay_Crystallography->Binding_Site_Characterization Antiviral_Assay Antiviral Assay (EC50 Determination) Initial_Screening High-Throughput Screening (Identification of this compound) Initial_Screening->Protease_Inhibition_Assay Initial_Screening->Antiviral_Assay Binding_Site_Characterization->Antiviral_Assay

Caption: Workflow for this compound binding site identification.

Conclusion

The detailed characterization of the this compound binding site on SARS-CoV-2 PLpro provides a robust foundation for structure-based drug design. The insights gained from structural and biochemical studies have illuminated a key vulnerability of the virus. The methodologies outlined in this guide serve as a blueprint for the continued investigation of PLpro inhibitors and the development of next-generation antiviral therapeutics to combat current and future coronavirus threats.

References

GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Introduction

GRL0617 is a potent, non-covalent small-molecule inhibitor targeting the papain-like protease (PLpro) of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2] This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals exploring antiviral therapeutics.

This compound emerged from a high-throughput screening of a diverse chemical library and subsequent synthetic optimization.[3] It has been instrumental in validating PLpro as a viable target for antiviral drug development against coronaviruses.[3] PLpro is a critical viral enzyme with dual functions: it is essential for processing the viral polyprotein to generate functional non-structural proteins for viral replication, and it acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 modifications from host proteins to help the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, this compound presents a "double-hit" therapeutic strategy, simultaneously blocking viral replication and enhancing the host's antiviral immune signaling pathways.[4][5]

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of this compound has been evaluated against viral proteases and in cell-based antiviral assays. The following tables summarize the key quantitative data.

Target Assay Type Value Reference
SARS-CoV PLproEnzyme Inhibition (IC50)0.6 µM[2][5][6]
SARS-CoV PLproCompetitive Inhibition (Ki)0.49 µM[2][3][6]
SARS-CoV-2 PLproEnzyme Inhibition (IC50)0.8 µM[5]
SARS-CoV-2 PLproEnzyme Inhibition (IC50)2.1 µM[7][8]
SARS-CoV-2 PLproInhibition Constant (Ki)1.8 µM[9]

Table 1: In Vitro Enzymatic Inhibition of this compound

Virus Cell Line Assay Type Value Reference
SARS-CoVVero E6Antiviral Activity (EC50)14.5 µM[6]
SARS-CoVVero E6Antiviral Activity (EC50)15 µM[2][3]
SARS-CoV-2Vero E6Antiviral Activity (EC50)21 ± 2 µM[8]
SARS-CoV-2Vero E6Antiviral Activity (EC50)27.6 µM[10]
SARS-CoV-2 (Delta Variant)Vero E6Antiviral Activity (EC50)41.17 ± 4.48 µM[11]
SARS-CoV-2 (Omicron BA.5 Variant)Vero E6Antiviral Activity (EC50)33.32 ± 10.16 µM[11]

Table 2: Cell-Based Antiviral Efficacy of this compound

This compound has demonstrated selectivity for viral PLpro, showing no significant inhibition of human deubiquitinating enzymes such as HAUSP, USP18, UCH-L1, and UCH-L3.[5][12]

Mechanism of Action

This compound acts as a competitive, non-covalent inhibitor of PLpro.[2][3][6] X-ray crystallography studies of the this compound-PLpro complex have revealed a unique mode of inhibition.[3] The inhibitor binds to the S3 and S4 subsites of the enzyme, away from the catalytic cysteine residue.[3] This binding induces a conformational change, specifically the closure of the BL2 loop, which in turn shuts down the enzyme's catalytic activity at the active site.[3] This allosteric-like inhibition mechanism contributes to its specificity.

Furthermore, NMR data has shown that this compound effectively blocks the binding of the C-terminus of ISG15 to PLpro, thereby inhibiting the enzyme's deISGylating activity.[7][8] This is crucial for restoring the host's innate immune response, which is often suppressed by viral PLpro.

GRL0617_Mechanism_of_Action cluster_host_cell Host Cell PLpro Viral PLpro Viral_Polyprotein Viral Polyprotein PLpro->Viral_Polyprotein Cleavage Host_Proteins Host Proteins (Ub/ISG15 conjugated) PLpro->Host_Proteins Deubiquitination/ DeISGylation This compound This compound This compound->PLpro Inhibits Replication_Complex Viral Replication Complex Viral_Polyprotein->Replication_Complex Forms Immune_Response Innate Immune Response (Type I IFN) Host_Proteins->Immune_Response Suppresses Experimental_Workflow cluster_workflow This compound Characterization Workflow HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Optimization Synthetic Optimization (Lead to this compound) Hit_ID->Optimization Biochem_Assay Biochemical Assays (PLpro Inhibition - IC50, Ki) Optimization->Biochem_Assay Cell_Assay Cell-Based Assays (Antiviral - EC50) Biochem_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies (Crystallography, NMR) Biochem_Assay->Mechanism_Study Tox_Assay Cytotoxicity Assays (CC50) Cell_Assay->Tox_Assay

References

GRL-0617: A Technical Guide to its Chemical Properties and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0617 is a potent, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its unique mechanism of action, which involves not only the direct inhibition of viral replication but also the enhancement of the host's innate immune response, has positioned it as a significant compound in the development of antiviral therapeutics.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental evaluation of GRL-0617.

Chemical and Physical Properties

GRL-0617, with the chemical name 5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide, is a small molecule with the following properties:[6]

PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O[2]
Molecular Weight 304.39 g/mol [2]
CAS Number 1093070-16-6[3]
Purity ≥98%[6]
Solubility Soluble to 100 mM in DMSO and ethanol[6]
Storage Store at -20°C

Biological Activity and Mechanism of Action

GRL-0617 is a selective and competitive inhibitor of coronavirus PLpro.[1] PLpro is a viral enzyme with two critical functions: processing the viral polyprotein for replication and cleaving ubiquitin and Interferon-stimulated gene 15 (ISG15) from host cell proteins to evade the innate immune response.[4][7] By inhibiting PLpro, GRL-0617 exerts a dual antiviral effect.

In Vitro Efficacy

The inhibitory activity of GRL-0617 against coronavirus PLpro has been quantified in various enzymatic assays.

TargetAssayIC₅₀ (μM)Reference
SARS-CoV PLpro Enzymatic Assay0.6[1]
SARS-CoV-2 PLpro Enzymatic Assay0.8[6]
SARS-CoV-2 PLpro Enzymatic Assay2.1[8]

The binding affinity of GRL-0617 to SARS-CoV PLpro has been determined with a Ki value of 0.49 μM.[1]

Cellular Antiviral Activity

The efficacy of GRL-0617 in inhibiting viral replication has been demonstrated in cell-based assays.

VirusCell LineAssayEC₅₀ (μM)Reference
SARS-CoV Vero E6Antiviral Assay14.5[1][9]
SARS-CoV-2 Vero E6Cytopathic Effect (CPE) Assay21 ± 2[10][11][12]
SARS-CoV-2 Vero E6Plaque Reduction Assay27.6[13]

GRL-0617 has been shown to have no associated cytotoxicity at concentrations up to 100 μM in Vero E6 cells.[12][14]

Signaling Pathway and Mechanism of Action

GRL-0617's dual-action mechanism is a key aspect of its therapeutic potential. By inhibiting PLpro, it not only halts viral polyprotein processing but also prevents the deubiquitination and deISGylation of host proteins. This is particularly important for the host's antiviral response, as PLpro is known to cleave ISG15 from IRF3 (Interferon Regulatory Factor 3), a key step in suppressing the type I interferon response.[5][7] Inhibition of PLpro by GRL-0617 therefore restores this crucial antiviral signaling pathway.

GRL0617_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Innate Immunity Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro processed by Functional Viral Proteins Functional Viral Proteins PLpro->Functional Viral Proteins cleaves into IRF3-ISG15 IRF3-ISG15 (Active) PLpro->IRF3-ISG15 deISGylates Viral Replication Viral Replication Functional Viral Proteins->Viral Replication IRF3 IRF3 (Inactive) Type I Interferon Response Type I Interferon Response IRF3-ISG15->Type I Interferon Response activates GRL0617 This compound This compound->PLpro inhibits

GRL-0617 dual-action antiviral mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GRL-0617.

PLpro Inhibition Assay

This assay measures the ability of GRL-0617 to inhibit the enzymatic activity of PLpro using a fluorogenic peptide substrate.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Fluorogenic peptide substrate (e.g., RLRGG-AMC)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • GRL-0617

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of GRL-0617 in DMSO.

  • Perform serial dilutions of GRL-0617 in assay buffer.

  • Add a defined amount of recombinant PLpro to each well of the 384-well plate.

  • Add the diluted GRL-0617 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate RLRGG-AMC to each well.

  • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of GRL-0617.

  • Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Replication Assay (Cytopathic Effect - CPE Assay)

This assay assesses the ability of GRL-0617 to protect cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • GRL-0617

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of GRL-0617 in cell culture medium.

  • Remove the old medium from the cells and add the diluted GRL-0617.

  • Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[10][11][12]

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.[12]

  • At the end of the incubation, add a cell viability reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each GRL-0617 concentration relative to untreated, uninfected controls.

  • Determine the EC₅₀ value by plotting cell viability against the logarithm of the inhibitor concentration.

In-Cell Deubiquitination/DeISGylation Assay

This assay evaluates the ability of GRL-0617 to inhibit PLpro-mediated cleavage of ubiquitin or ISG15 from cellular proteins.

Materials:

  • HEK293T cells

  • Plasmids encoding GFP-tagged PLpro, Ubiquitin, and/or ISG15

  • Transfection reagent

  • GRL-0617

  • Cell lysis buffer

  • Antibodies against Ubiquitin, ISG15, and GFP

  • Western blotting equipment and reagents

Procedure:

  • Transfect HEK293T cells with plasmids encoding GFP-PLpro and either Ubiquitin or ISG15.

  • After 24 hours, treat the cells with various concentrations of GRL-0617 for an additional 24 hours.[11][12]

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Perform immunoblotting using antibodies specific for Ubiquitin, ISG15, and GFP to visualize the levels of ubiquitinated/ISGylated proteins and PLpro expression.[11][12]

  • A decrease in the cleavage of high molecular weight ubiquitin/ISG15 conjugates in the presence of GRL-0617 indicates inhibition of PLpro's deubiquitinating/deISGylating activity.

Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Enzymatic Assay\n(PLpro Inhibition) In Vitro Enzymatic Assay (PLpro Inhibition) Compound Synthesis\nand Characterization->In Vitro Enzymatic Assay\n(PLpro Inhibition) IC50 Determination Cell-Based Antiviral Assay\n(CPE/Plaque Reduction) Cell-Based Antiviral Assay (CPE/Plaque Reduction) In Vitro Enzymatic Assay\n(PLpro Inhibition)->Cell-Based Antiviral Assay\n(CPE/Plaque Reduction) EC50 Determination Mechanism of Action Studies\n(Deubiquitination/DeISGylation) Mechanism of Action Studies (Deubiquitination/DeISGylation) Cell-Based Antiviral Assay\n(CPE/Plaque Reduction)->Mechanism of Action Studies\n(Deubiquitination/DeISGylation) Validate Target Engagement Lead Optimization Lead Optimization Cell-Based Antiviral Assay\n(CPE/Plaque Reduction)->Lead Optimization Mechanism of Action Studies\n(Deubiquitination/DeISGylation)->Lead Optimization

General experimental workflow for evaluating PLpro inhibitors.

Conclusion

GRL-0617 is a well-characterized inhibitor of coronavirus PLpro with a promising dual mechanism of action that includes both direct antiviral effects and the potentiation of the host's innate immune response. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel anticoronaviral therapies. The favorable in vitro and cellular activity of GRL-0617, coupled with its selectivity for the viral protease, underscores its potential as a lead compound for further optimization and clinical development.

References

GRL-0617: An In-Depth Technical Guide to Preliminary In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of GRL-0617, a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. GRL-0617 has emerged as a significant tool compound in the study of viral replication and the host immune response. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and relevant biological pathways.

Core Efficacy Data

GRL-0617 has demonstrated potent inhibitory activity against viral PLpro and effective suppression of viral replication in various in vitro models. The following tables summarize the key quantitative metrics reported in foundational studies.

Parameter Virus/Protease Value Assay Type Reference
IC50 SARS-CoV PLpro0.6 µMEnzyme Inhibition[1][2]
IC50 SARS-CoV-2 PLpro0.8 µMEnzyme Inhibition[2]
IC50 SARS-CoV-2 PLpro2.1 ± 0.2 µMFRET-based Assay[3][4][5]
Ki SARS-CoV PLpro0.49 µMEnzyme Kinetics[1]
Ki SARS-CoV-2 PLpro857 nMFRET-based Assay[6]
EC50 SARS-CoV (in Vero E6 cells)15 µMViral Replication Assay[1]
EC50 SARS-CoV-2 (in Vero E6 cells)21 ± 2 µMCytopathic Effect (CPE) Assay[3][7]
EC50 SARS-CoV-2 (in Vero E6 cells with P-glycoprotein inhibitor)51.9 µMCytopathic Effect (CPE) Assay[6]

Metabolic Stability and Cytochrome P450 Inhibition

Understanding the metabolic profile of a compound is critical for its development as a therapeutic agent. In vitro studies using human liver microsomes (HLMs) have characterized the metabolic stability and potential for drug-drug interactions of GRL-0617.

Parameter Condition Value Reference
Half-life (t1/2) HLM with NADPH26.4 min[8][9]
Half-life (t1/2) HLM with NADPH + UDPGA29.5 min[8][9]
Intrinsic Clearance (CLint,mic) HLM with NADPH26.3 µL/min/mg protein[8][9]
Intrinsic Clearance (CLint,mic) HLM with NADPH + UDPGA23.5 µL/min/mg protein[8][9]

GRL-0617 has also been shown to inhibit several cytochrome P450 (CYP) isoforms, with the most potent activity against CYP2C9 and CYP3A4.

CYP Isoform IC50 (µM) 95% Confidence Interval (µM) Substrate Used Reference
CYP1A2 59.642.9–82.7-[8][9]
CYP2B6 22.611.0–46.2-[8][9]
CYP2C9 7.66.3–9.2Tolbutamide[8][9]
CYP2C19 27.522.4–33.8-[8][9]
CYP3A4 10.98.7–13.6Midazolam[8][9]
CYP3A4 8.06.4–10.1Testosterone[8][9]

Mechanism of Action and Signaling Pathways

GRL-0617 is a non-covalent inhibitor that binds to the PLpro enzyme, a viral protease crucial for processing the viral polyprotein for replication.[1][10] Additionally, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, cleaving ubiquitin and ISG15 (Interferon-Stimulated Gene 15) from host cell proteins. This activity allows the virus to evade the host's innate immune response, particularly the Type I interferon pathway.[11] By inhibiting PLpro, GRL-0617 not only disrupts viral replication but also restores the host's antiviral immune signaling.[2][11]

Caption: GRL-0617 inhibits PLpro, blocking viral polyprotein processing and immune evasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the in vitro evaluation of GRL-0617.

PLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of PLpro.

FRET_Assay_Workflow cluster_prep A 1. Reagent Preparation B Recombinant SARS-CoV-2 PLpro C FRET Substrate (e.g., Z-RLRGG-AMC) D GRL-0617 (Test Compound) F PLpro + GRL-0617 (Pre-incubation) B->F H Add FRET Substrate to Mixture C->H D->F E 2. Incubation E->F F->H G 3. Reaction Initiation G->H J Measure Fluorescence Over Time H->J I 4. Data Acquisition I->J L Calculate Rate of Reaction J->L K 5. Analysis K->L M Determine IC50 Value L->M

Caption: Workflow for the FRET-based PLpro enzymatic inhibition assay.

Methodology:

  • Reagents : Recombinant purified SARS-CoV-2 PLpro protein, a fluorogenic substrate such as Z-Arg-Leu-Arg-Gly-Gly-AMC (RLRGG-AMC), and GRL-0617 at various concentrations.[12]

  • Assay Plate Preparation : Experiments are typically conducted in 384-well black non-binding plates to minimize signal interference.[12]

  • Incubation : PLpro is pre-incubated with varying concentrations of GRL-0617 in an appropriate assay buffer for a defined period at a constant temperature (e.g., 37°C).

  • Reaction Initiation : The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.

  • Signal Detection : As PLpro cleaves the substrate, it separates a fluorophore (AMC) from a quencher, resulting in an increase in fluorescence. This signal is measured over time using a plate reader.

  • Data Analysis : The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each GRL-0617 concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[5]

Antiviral Cell-Based Assay (Cytopathic Effect - CPE)

This assay assesses the ability of a compound to protect cells from virus-induced death.

Methodology:

  • Cell Seeding : Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded into 96-well plates and allowed to form a monolayer.[7]

  • Compound Treatment : Cells are treated with serial dilutions of GRL-0617.

  • Viral Infection : The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[3][7]

  • Incubation : The plates are incubated for a period sufficient to observe virus-induced cytopathic effects (e.g., 48 hours).[7]

  • Quantification of Cell Viability : Cell viability is measured using a colorimetric assay such as MTT or CCK8.[7][13] The absorbance is proportional to the number of viable cells.

  • Data Analysis : The percentage of cell protection is calculated for each compound concentration. The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is determined from the dose-response curve.[7]

In-Cell DeISGylation and Deubiquitination Assays

These assays evaluate the ability of GRL-0617 to inhibit PLpro's function in cleaving ISG15 and ubiquitin from host proteins within a cellular context.

Methodology:

  • Cell Transfection : HEK293T cells are transfected with plasmids encoding for GFP-tagged PLpro, ISG15, and the necessary E1, E2, and E3 enzymes to induce protein ISGylation.[7]

  • Compound Treatment : The transfected cells are then treated with various concentrations of GRL-0617 for a specified duration (e.g., 24 hours).[7]

  • Cell Lysis and Immunoblotting : Cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies against ISG15, ubiquitin, and GFP (to detect PLpro).

  • Analysis : The inhibition of deISGylation or deubiquitination is observed as a restoration or increase in the levels of high-molecular-weight ISGylated or ubiquitinated proteins in the presence of GRL-0617.[7]

This guide provides a foundational understanding of the in vitro profile of GRL-0617. The presented data and methodologies, drawn from key peer-reviewed studies, underscore its importance as a chemical probe for studying coronavirus biology and as a lead compound for the development of novel antiviral therapeutics.

References

GRL0617 target specificity for coronaviral PLpro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Specificity of GRL0617 for Coronaviral PLpro

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of this compound, a non-covalent inhibitor of coronaviral papain-like protease (PLpro). This compound has emerged as a significant tool compound for studying PLpro functions and as a scaffold for developing potent antiviral therapeutics. This document details its inhibitory activity, mechanism of action, and selectivity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against the PLpro of SARS-CoV and SARS-CoV-2. Its efficacy has been quantified through various in vitro and cell-based assays.

In Vitro Enzymatic Inhibition

The inhibitory potency of this compound against purified coronaviral PLpro is typically determined using fluorogenic peptide substrates. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for its direct enzymatic inhibition.

Target EnzymeInhibitorIC50 (μM)Ki (μM)Reference
SARS-CoV PLproThis compound0.60.49[1][2][3][4]
SARS-CoV-2 PLproThis compound2.1Not Reported[5][6]
SARS-CoV-2 PLproThis compound2.4Not Reported[7]
SARS-CoV-2 PLproThis compoundNot Reported0.857[8]
Antiviral Activity in Cell Culture

The half-maximal effective concentration (EC50) measures the concentration of this compound required to inhibit viral replication by 50% in cell culture models, providing an indication of its potency in a biological context.

VirusCell LineEC50 (μM)Reference
SARS-CoVVero E614.5 - 15[1][2][3][4]
SARS-CoV-2Vero E621 ± 2[5]
SARS-CoV-2Vero E6~20[9]
SARS-CoV-2Vero E651.9 (with P-gp inhibitor)[8]
Specificity Against Host Proteases

A critical aspect of a successful antiviral is its selectivity for the viral target over host enzymes to minimize off-target effects and toxicity. This compound has been profiled against a panel of human deubiquitinating enzymes (DUBs), which share structural homology with viral PLpro.

Host ProteaseInhibitorActivity/InhibitionReference
HAUSP (USP7)This compoundNo significant inhibition[2][10]
USP18This compoundNo significant inhibition[2]
UCH-L1This compoundNo significant inhibition[2][10]
UCH-L3This compoundNo significant inhibition[2][10]
Human Coronavirus NL63 PLP2This compoundNo significant inhibition[2]
MERS-CoV PLproThis compoundNo inhibitory activity[11]

Mechanism of Action and Binding Mode

This compound is a non-covalent inhibitor that targets a specific region of the PLpro enzyme.[2][6][12] Its unique mechanism involves binding to a site distinct from the catalytic triad, inducing a conformational change that allosterically inhibits enzyme activity.

X-ray crystallography studies have revealed that this compound binds within the S3 and S4 substrate-binding pockets of PLpro.[2][9] This binding induces a flexible blocking loop (BL2) to close over the active site, thereby preventing substrate access and catalysis.[13] This mechanism contrasts with covalent inhibitors that directly modify the catalytic cysteine residue.

Furthermore, this compound has been shown to block the deISGylating activity of PLpro by sterically hindering the binding of the C-terminus of ISG15 (an interferon-stimulated gene product) to the enzyme.[5][6] By inhibiting both viral polyprotein processing and the virus's ability to suppress the host's innate immune response, this compound acts as a "double-hit" therapeutic agent.[12]

cluster_Inhibition This compound Mechanism of PLpro Inhibition This compound This compound Binding Binds to S3/S4 Subsites This compound->Binding PLpro PLpro Enzyme (Open Conformation) PLpro->Binding Conformation Induces BL2 Loop Closure Binding->Conformation InhibitedPLpro PLpro-GRL0617 Complex (Closed Conformation) Conformation->InhibitedPLpro Block1 Blocks Viral Polyprotein Processing InhibitedPLpro->Block1 Block2 Blocks Host Deubiquitination/DeISGylation InhibitedPLpro->Block2

Caption: Mechanism of this compound non-covalent inhibition of PLpro.

Key Experimental Protocols

The characterization of this compound's target specificity relies on a suite of biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

FRET-Based PLpro Inhibition Assay

This biochemical assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.

Principle: The assay uses a synthetic peptide substrate (e.g., Z-RLRGG-AMC) that contains a fluorophore (AMC, 7-amino-4-methylcoumarin) quenched by a nearby group.[5][13] Upon cleavage by PLpro, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.

Protocol:

  • Reagents: Purified recombinant coronaviral PLpro, FRET substrate (e.g., Z-RLRGG-AMC), assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100), this compound stock solution in DMSO, 384-well black plates.

  • Procedure: a. Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. b. Add a fixed concentration of PLpro enzyme to the wells of the microplate. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[14] d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Immediately monitor the increase in fluorescence (e.g., excitation at 340-360 nm, emission at 450-460 nm) over time using a plate reader.[15]

  • Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_Workflow FRET-Based PLpro Inhibition Assay Workflow start Prepare Reagents (PLpro, Substrate, this compound) step1 Dispense PLpro into Microplate Wells start->step1 step2 Add Serial Dilutions of this compound step1->step2 step3 Pre-incubate (Enzyme-Inhibitor Binding) step2->step3 step4 Initiate Reaction with FRET Substrate step3->step4 step5 Monitor Fluorescence Increase Over Time step4->step5 step6 Calculate Reaction Rates and % Inhibition step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for a FRET-based PLpro inhibition assay.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death, thereby measuring its antiviral efficacy.

Principle: Susceptible cells (e.g., Vero E6) are infected with the virus in the presence of the test compound.[2] Uninhibited viral replication leads to cell death (cytopathic effect). The viability of the cells is measured after a period of incubation, and a reduction in CPE indicates antiviral activity.

Protocol:

  • Materials: Vero E6 cells, SARS-CoV-2 virus stock, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, CCK8).

  • Procedure: a. Seed Vero E6 cells in 96-well plates and grow to confluency. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the growth medium and add the compound dilutions to the cells. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.01.[5][13] Include uninfected cells (mock) and infected cells without the compound (virus control). e. Incubate the plates for a specified time (e.g., 48-72 hours) until CPE is evident in the virus control wells. f. Measure cell viability according to the manufacturer's protocol of the chosen reagent.

  • Data Analysis: a. Normalize the viability data to the mock-infected control (100% viability) and the virus control (0% viability). b. Plot the percentage of cell protection against the logarithm of this compound concentration and fit to a dose-response curve to calculate the EC50 value. c. A parallel assay without virus infection is run to determine the 50% cytotoxic concentration (CC50) to assess the compound's toxicity.

In-Cell Deubiquitinase (DUB) / DeISGylase Activity Assay

This assay assesses the ability of this compound to inhibit PLpro's DUB and deISGylase functions within a cellular context.[5][13]

Principle: Cells are engineered to overexpress PLpro along with components of the ubiquitination or ISGylation machinery. The accumulation of ubiquitinated or ISGylated proteins is monitored by Western blotting. Inhibition of PLpro by this compound will lead to an increase in the levels of these modified proteins.

Protocol:

  • Cell Culture and Transfection: a. Use a cell line such as HEK293T. b. Co-transfect cells with plasmids encoding for GFP-tagged PLpro, ISG15 (for deISGylase assay) or Ubiquitin (for DUB assay), and the necessary E1/E2/E3 ligase enzymes.[5][13]

  • Compound Treatment: a. After 24 hours of transfection, treat the cells with varying concentrations of this compound or DMSO for an additional 24 hours.[13]

  • Cell Lysis and Western Blotting: a. Lyse the cells and collect the protein extracts. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with specific primary antibodies against Ubiquitin, ISG15, and GFP (to detect PLpro). Use an antibody against a housekeeping protein like GAPDH as a loading control. d. Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Data Analysis: a. Analyze the band intensities for high-molecular-weight smears, which represent poly-ubiquitinated or poly-ISGylated proteins. b. A dose-dependent increase in these smears in this compound-treated cells indicates inhibition of PLpro's deconjugating activity.

cluster_Specificity This compound Target Specificity Logic This compound This compound Inhibition Potent Inhibition This compound->Inhibition No_Inhibition1 No Inhibition This compound->No_Inhibition1 No_Inhibition2 No Inhibition This compound->No_Inhibition2 SARS_PLpro SARS-CoV/CoV-2 PLpro MERS_PLpro MERS-CoV PLpro Human_DUBs Human DUBs (e.g., USP7, UCH-L3) Inhibition->SARS_PLpro Specific Target No_Inhibition1->MERS_PLpro Not a Target No_Inhibition2->Human_DUBs Not a Target

Caption: Logical relationship of this compound's target specificity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Foundational Research on GRL0617 and Its Analogs

This technical guide provides a comprehensive overview of the foundational research on this compound, a pivotal non-covalent inhibitor of the coronavirus papain-like protease (PLpro). It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores the development of its analogs as potential antiviral therapeutics.

Core Concepts: Mechanism of Action of this compound

This compound is a selective and competitive inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication in coronaviruses like SARS-CoV and SARS-CoV-2.[1][2][3] Its mechanism is multifaceted, targeting two critical functions of PLpro:

  • Inhibition of Viral Polyprotein Processing : After the virus enters a host cell, its RNA is translated into large polyproteins (pp1a and pp1ab).[4] PLpro is responsible for cleaving these polyproteins at specific sites to release individual non-structural proteins (nsps) that are essential for forming the viral replication complex.[4] this compound binds non-covalently to the ubiquitin-specific proteases (USP) domain of PLpro, adjacent to the active site, thereby inhibiting this crucial cleavage process and halting viral maturation.[5][6]

  • Restoration of Host Innate Immunity : PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 protein modifiers from host proteins.[5][7] This action suppresses the host's innate immune response, particularly the Type I interferon pathway, allowing the virus to replicate unchecked.[7] By inhibiting PLpro's deISGylating activity, this compound blocks the removal of these modifiers, thereby helping to restore the host's natural antiviral defenses.[5][6][8]

This dual-action mechanism makes PLpro an attractive target for antiviral drug development, and this compound serves as a critical chemical probe to validate this strategy.[5][7]

cluster_host_cell Host Cell cluster_immune Host Immune Response Viral_Entry 1. Viral Entry & RNA Release Translation 2. Translation of Viral RNA Viral_Entry->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins PLpro_Cleavage 3. PLpro Cleavage Polyproteins->PLpro_Cleavage Replication_Complex 4. Viral Replication Complex Assembly Replication 5. RNA Replication Replication_Complex->Replication Assembly 6. Viral Assembly & Release Replication->Assembly PLpro_Cleavage->Replication_Complex Host_Proteins Host Proteins ISGylation ISG15/Ubiquitin Conjugation Host_Proteins->ISGylation Immune_Signal Antiviral Immune Signaling ISGylation->Immune_Signal PLpro_DeISGylation PLpro DeISGylation/ Deubiquitination ISGylation->PLpro_DeISGylation PLpro_DeISGylation->Immune_Signal Suppresses This compound This compound This compound->PLpro_Cleavage Inhibits This compound->PLpro_DeISGylation Inhibits

Caption: Dual mechanism of this compound targeting SARS-CoV-2 PLpro functions.

Quantitative Data Summary

The following tables summarize the inhibitory and antiviral activities of this compound and its notable analogs.

Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound
VirusIC₅₀ (μM)Kᵢ (μM)
SARS-CoV0.6[2][3]0.49[2][3]
SARS-CoV-22.1[5][6][9]1.8[10]
Table 2: Antiviral Cell-Based Activity of this compound
Cell LineEC₅₀ (μM)Notes
Vero E614.5[2][3]SARS-CoV infected
Vero E621 - 27.6[4][6][11]SARS-CoV-2 infected
Vero E668.2[10]Measured in the presence of a Pgp inhibitor
Caco-2>10[12]SARS-CoV-2 infected
dNHBE15 (nM)[13]For analog PF-07957472, not this compound
Table 3: Activity of Key this compound Analogs Against SARS-CoV-2
CompoundPLpro IC₅₀/KᵢAntiviral EC₅₀Key Feature
This compound 1.8 - 2.1 µM[5][10]21 - 68 µM[10][11]Foundational Scaffold
Jun9-72-2 Potent[14]More potent than this compound[14]Optimized this compound analog.[14]
Jun9-75-4 Potent[14]More potent than this compound[14]Optimized this compound analog.[14]
PF-07957472 Low nM[12]15 nM (dNHBE cells)[13]Orally available, shows in vivo efficacy.[10][13]
Jun12682 Low nM[12]Potent[12]Demonstrates in vivo activity in mice.[12]
Table 4: Pharmacokinetic Parameters of this compound
ParameterValueSystem/Notes
Half-life (t½) 26.35 min (Phase I)Human Liver Microsomes (HLM)[15]
Intrinsic Clearance (CL'int) 27.0 mL/min/kgIn vitro-in vivo extrapolation from HLM data.[15]
Hepatic Clearance (CLh) 11.7 mL/min/kgIn vitro-in vivo extrapolation from HLM data.[15]
Metabolizing CYPs CYP3A4, CYP3A5, CYP2D6Identified as contributing to elimination in HLM.[15]

Note: The in vitro data suggests a high clearance rate for this compound, posing a challenge for maintaining therapeutic plasma concentrations and driving the development of more stable analogs.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research.

Protocol 1: PLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of PLpro.

  • Reagents & Materials :

    • Recombinant SARS-CoV-2 PLpro enzyme.

    • Fluorogenic peptide substrate (e.g., RLRGG-AMC or LKGG-AMC).[11][16]

    • Assay Buffer (e.g., Tris-HCl, pH 7.3, with 1 mM EDTA).[16]

    • Test compound (this compound or analog) dissolved in DMSO.

    • 96-well black microtiter plate.

    • Fluorescence microplate reader.

  • Procedure :

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the PLpro enzyme (e.g., 0.3 µM final concentration) to wells containing various concentrations of the inhibitor.[16] Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

    • Incubate the enzyme-inhibitor mixture for approximately 5-30 minutes at room temperature or 37°C.[16][17]

    • Initiate the reaction by adding the fluorogenic substrate (e.g., 40 µM final concentration).[16]

    • Immediately measure the fluorescence emission (e.g., λex = 360-364 nm, λem = 440-460 nm) continuously or at a set endpoint.[16][17]

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Plot the results to calculate the IC₅₀ value.

Start Start Prepare Prepare Reagents: - PLpro Enzyme - Inhibitor Dilutions - Substrate Start->Prepare Dispense Dispense Inhibitor & PLpro into 96-Well Plate Prepare->Dispense Incubate_1 Pre-incubate (5-30 min) Dispense->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Read_Fluorescence Measure Fluorescence (λex/λem) Add_Substrate->Read_Fluorescence Calculate Calculate % Inhibition & IC50 Value Read_Fluorescence->Calculate End End Calculate->End

Caption: Workflow for a FRET-based PLpro enzymatic inhibition assay.
Protocol 2: Antiviral Activity Assay in Cell Culture

This assay measures the efficacy of a compound in inhibiting viral replication in a cellular context.

  • Reagents & Materials :

    • Host cells permissive to viral infection (e.g., Vero E6).[11]

    • SARS-CoV-2 virus stock.

    • Cell culture medium and supplements.

    • Test compound (this compound or analog).

    • Reagents for quantifying viral load (e.g., qRT-PCR primers/probes, or cell viability reagents like CCK8).[11]

  • Procedure :

    • Seed host cells in a multi-well plate and grow to desired confluency.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity-of-infection (MOI), for example, 0.01.[11]

    • Simultaneously or post-infection, treat the cells with the diluted compound. Include "no drug" (virus control) and "no virus" (mock) wells.

    • Incubate for a defined period (e.g., 48 hours).[11]

    • Quantify the antiviral effect:

      • qRT-PCR : Collect the cell supernatant and extract viral RNA. Quantify viral RNA copies to measure the reduction in viral replication.[11]

      • CPE Assay : Measure the cytopathic effect (CPE) of the virus by assessing cell viability (e.g., using a CCK8 kit).[11] Antiviral activity is observed as protection from cell death.

    • Concurrently, run a cytotoxicity assay (CC₅₀) by treating uninfected cells with the compound to ensure the observed antiviral effect is not due to cell death.

    • Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

Protocol 3: In-Cell DeISGylation Assay

This Western blot-based assay confirms the on-target effect of this compound on PLpro's deISGylating function within host cells.

  • Reagents & Materials :

    • HEK293T cells.

    • Plasmids encoding GFP-PLpro, ISG15, and associated enzymes.[6][11]

    • Transfection reagent.

    • Test compound (this compound).

    • Reagents for cell lysis, SDS-PAGE, and Western blotting.

    • Antibodies: anti-ISG15, anti-GFP, and a loading control (e.g., anti-GAPDH).[6][11]

  • Procedure :

    • Co-transfect HEK293T cells with plasmids expressing GFP-PLpro and ISG15 machinery to induce the formation of ISG15-conjugated proteins (ISGylation).[11]

    • After 24 hours, treat the transfected cells with varying concentrations of this compound for an additional 24 hours.

    • Lyse the cells and collect the protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ISG15 antibody. A decrease in free ISG15 and an increase in high-molecular-weight smears indicate ISGylation.

    • In the presence of active PLpro (no inhibitor), the ISGylated protein bands will be diminished.

    • In the presence of this compound, PLpro is inhibited, and the ISGylated protein bands should be restored in a dose-dependent manner.[8]

    • Use anti-GFP and anti-GAPDH antibodies to confirm PLpro expression and equal protein loading, respectively.

Structure-Activity Relationships (SAR) and Analog Development

This compound provided a crucial starting point for medicinal chemistry efforts to develop inhibitors with improved potency and pharmacokinetic properties.[18]

  • Core Scaffold : The naphthalene-based scaffold of this compound binds in a pocket adjacent to the PLpro active site, regulated by the BL2 loop.[11]

  • Key Modifications for Potency :

    • Phenyl Ring Substitution : Adding a basic amine substituent to the phenyl ring enhances interaction with the sidechain of residue E167.[18]

    • Naphthalene Ring Extension : Modifying the naphthalene into multi-ring systems allows the molecule to extend into the BL2 groove, improving binding affinity.[4][18]

    • Chirality Removal : Replacing the chiral (R)-methyl group with a cyclopropyl group eliminates a chiral center, simplifying synthesis without losing potency.[19]

These optimization strategies have led to the development of highly potent, low-nanomolar inhibitors like PF-07957472 and Jun12682 , which have demonstrated significant efficacy in mouse models of SARS-CoV-2 infection.[10][12]

cluster_mods Structural Modifications cluster_outcomes Improved Properties This compound This compound Scaffold (µM Potency) Mod1 Add Amine to Phenyl Ring This compound->Mod1 Mod2 Extend Naphthalene into BL2 Groove This compound->Mod2 Mod3 Replace Methyl with Cyclopropyl This compound->Mod3 Outcome1 Interact with E167 Mod1->Outcome1 Outcome2 Enhance Binding Mod2->Outcome2 Outcome3 Simplify Synthesis Mod3->Outcome3 Potent_Analogs Potent Analogs (e.g., PF-07957472) (nM Potency, In Vivo Efficacy) Outcome1->Potent_Analogs Outcome2->Potent_Analogs Outcome3->Potent_Analogs

Caption: Logic of this compound scaffold optimization for improved inhibitors.

Viral Resistance

The development of drug resistance is a critical concern for any antiviral agent. Studies using deep mutational scanning have assessed how PLpro might evolve to escape inhibition. These studies revealed that structurally related inhibitors derived from the this compound scaffold, such as PF-07957472 and Jun12682, have largely overlapping escape mutation profiles.[12][20] This suggests a risk of cross-resistance. In contrast, structurally distinct inhibitors were susceptible to a different set of mutations.[12] These findings underscore the importance of developing structurally diverse PLpro inhibitors to mitigate the risk of resistance and ensure long-term therapeutic viability.[12][20]

References

Methodological & Application

Application Notes and Protocols: GRL0617 In Vitro Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) of severe acute respiratory syndrome coronaviruses (SARS-CoV and SARS-CoV-2).[1][2][3] PLpro is a viral cysteine protease essential for processing the viral polyprotein, and it also plays a role in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins.[4][5] These functions make PLpro an attractive target for the development of antiviral therapeutics. This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of this compound and other potential inhibitors against SARS-CoV-2 PLpro.

Mechanism of Action

This compound acts as a competitive inhibitor of PLpro, binding to the enzyme's active site and preventing the cleavage of its substrates.[1][2] The inhibition of PLpro's proteolytic activity disrupts the viral replication cycle. Furthermore, by inhibiting the deubiquitinase and deISGylase activity of PLpro, this compound can help restore the host's antiviral immune response.[5]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against SARS-CoV and SARS-CoV-2 PLpro.

ParameterVirusValueAssay ConditionsReference
IC50 SARS-CoV PLpro0.6 µMEnzymatic Assay[1][2]
Ki SARS-CoV PLpro0.49 µMEnzymatic Assay[1][2]
IC50 SARS-CoV-2 PLpro2.1 µMEnzymatic Assay (RLRGG-AMC substrate)[6]
IC50 SARS-CoV-2 PLpro2.05 ± 0.12 µMFRET-based Enzymatic Assay[7]
IC50 SARS-CoV-2 PLpro7.6 ± 1.3 µMFluorescence Polarization Assay[1]
EC50 SARS-CoV14.5 µMViral Replication in Vero E6 cells[2]
EC50 SARS-CoV-221 ± 2 µMCytopathic Effect (CPE) analysis in Vero E6 cells[6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of PLpro in the viral life cycle and the general workflow of the in vitro enzymatic assay.

PLpro_Signaling_Pathway PLpro Signaling Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation PLpro PLpro Polyprotein->PLpro Cleavage NSPs Non-structural Proteins (NSPs) PLpro->NSPs Processes Host Proteins Host Proteins PLpro->Host Proteins Deubiquitination/ deISGylation Viral Replication Viral Replication NSPs->Viral Replication Innate Immunity Innate Immunity Host Proteins->Innate Immunity Suppression Ubiquitin/ISG15 Ubiquitin/ISG15 Ubiquitin/ISG15->Host Proteins Conjugation This compound This compound This compound->PLpro Inhibits

Caption: Role of PLpro in viral replication and host immune suppression, and its inhibition by this compound.

Experimental_Workflow In Vitro PLpro Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PLpro Enzyme - Z-RLRGG-AMC Substrate - Assay Buffer - this compound/Test Compound Plate Setup Plate Setup (384-well): - Add PLpro Enzyme - Add this compound/Test Compound Reagents->Plate Setup Incubation1 Pre-incubation (30 min at 37°C) Plate Setup->Incubation1 Add Substrate Add Z-RLRGG-AMC Substrate Incubation1->Add Substrate Measurement Kinetic Measurement: - Fluorescence (Ex: 360 nm, Em: 460 nm) - Every 2 min for 10 min at 37°C Add Substrate->Measurement Calculate Rates Calculate Reaction Rates Measurement->Calculate Rates Determine Inhibition Determine % Inhibition Calculate Rates->Determine Inhibition IC50 Curve Generate IC50 Curve Determine Inhibition->IC50 Curve

Caption: Workflow for the this compound in vitro enzymatic assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant SARS-CoV-2 PLpro (e.g., BPS Bioscience, Cat. No. 100735)

  • Substrate: Z-RLRGG-AMC (e.g., Genscript)

  • Inhibitor: this compound (e.g., Selleck Chemicals, MedchemExpress)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.[2]

  • Plate: 384-well, black, low-binding microtiter plate (e.g., Greiner Bio-One)

  • Solvent: DMSO (for dissolving inhibitor)

  • Instrumentation: Fluorescence microplate reader capable of excitation at 360 nm and emission at 460 nm.

Protocol for In Vitro PLpro Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against SARS-CoV-2 PLpro.[2]

1. Reagent Preparation:

  • Assay Buffer: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 0.01% Triton X-100. Immediately before use, add DTT to a final concentration of 1 mM.

  • PLpro Enzyme Solution: Dilute the recombinant SARS-CoV-2 PLpro to a final concentration of 50 nM in the assay buffer.

  • Z-RLRGG-AMC Substrate Solution: Prepare a stock solution of Z-RLRGG-AMC in DMSO. Dilute the stock solution in assay buffer to a final concentration of 100 µM.

  • This compound/Test Compound Solution: Prepare a stock solution of this compound or the test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.

2. Assay Procedure:

  • In a 384-well plate, add 25 µL of the PLpro enzyme solution to each well.

  • Add the this compound/test compound solution to the respective wells. For control wells, add the corresponding concentration of DMSO.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Z-RLRGG-AMC substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for a total of 10 minutes.

3. Data Analysis:

  • For each well, calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the fluorescence signal over time.

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This application note provides a comprehensive overview and a detailed protocol for the in vitro enzymatic assay of this compound, a known inhibitor of SARS-CoV-2 PLpro. The provided information on the mechanism of action, quantitative data, and experimental workflow is intended to assist researchers in the screening and characterization of potential antiviral compounds targeting this essential viral enzyme.

References

GRL0617: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL0617 is a potent and selective noncovalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] By targeting the deubiquitinase (DUB) and deISGylase activity of PLpro, this compound effectively blocks viral replication and simultaneously enhances the host's innate immune signaling pathways.[2][3][4] This dual mechanism of action makes it a compelling candidate for antiviral research and therapeutic development. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, along with relevant quantitative data and a visualization of its mechanism of action.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.

ParameterValueCell Line/SystemSource
Solubility in DMSO 65 mg/mL (213.54 mM)[1], 100 mM[2][3], 120 mg/mL (394.23 mM)[5], 125 mg/mL (410.66 mM)[6][7]N/A[1][2][3][5][6][7]
Solubility in Ethanol 22 mg/mL[1], 100 mM[2][3]N/A[1][2][3]
Water Solubility Insoluble[1]N/A[1]
IC50 (SARS-CoV PLpro) 0.6 µM[1][2][3][5][7]Enzyme Assay[1][2][3][5][7]
IC50 (SARS-CoV-2 PLpro) 0.8 µM[2][3], 2.1 ± 0.2 µM[8], 2.3 ± 0.5 µM[9]Enzyme Assay[2][3][8][9]
EC50 (SARS-CoV) 15 µM[1], 14.5 µM[7]Vero E6 cells[1][7]
EC50 (SARS-CoV-2) >50% inhibition at 100 µM[8]Vero E6 cells[8]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Ultrasonic bath

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data above). It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7]

  • Sterilization: While not always necessary for DMSO stocks, if required, filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][6]

Protocol for Cell-Based Assays

Materials:

  • Cells of interest (e.g., Vero E6, Caco-2) cultured in appropriate media

  • This compound stock solution (prepared as described above)

  • Cell culture medium (serum-free or serum-containing, as required by the specific assay)

  • Multi-well cell culture plates

  • Standard cell culture equipment (incubator, microscope, etc.)

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint. For antiviral assays, this compound has been shown to be effective with an incubation time of 48 hours.[1][7]

  • Assay Endpoint: Following incubation, perform the desired downstream analysis, such as:

    • Cytotoxicity Assays (e.g., MTS, MTT): To determine the effect of this compound on cell viability.

    • Antiviral Assays: To measure the inhibition of viral replication (e.g., plaque reduction assay, RT-qPCR for viral RNA).

    • Mechanism of Action Studies: To investigate the impact on host cell signaling pathways (e.g., Western blotting for ubiquitinated proteins, cytokine expression analysis).

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. In a coronavirus-infected cell, the viral PLpro enzyme interferes with the host's innate immune response by removing ubiquitin (Ub) and ISG15 from host proteins, thereby dampening the antiviral signaling cascade. This compound directly inhibits PLpro, preventing this suppression and allowing the innate immune response to proceed, leading to the production of antiviral cytokines like Type I interferons.

GRL0617_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Coronavirus cluster_innate_immunity Innate Immune Signaling PLpro PLpro Host_Proteins Host Proteins PLpro->Host_Proteins Deubiquitination/ DeISGylation Signaling_Cascade Antiviral Signaling Cascade Host_Proteins->Signaling_Cascade Suppression Ub_ISG15 Ub/ISG15 Type_I_IFN Type I Interferon Production Signaling_Cascade->Type_I_IFN Activation This compound This compound This compound->PLpro Inhibition

Caption: Mechanism of this compound action in a host cell.

Experimental Workflow for this compound Cell-Based Assays

This workflow diagram outlines the key steps for conducting a typical cell culture experiment with this compound.

GRL0617_Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with this compound and Vehicle Control overnight_incubation->treat_cells prep_working->treat_cells incubation Incubate for Desired Time (e.g., 48h) treat_cells->incubation analysis Perform Downstream Analysis (e.g., Viability, Antiviral Assay) incubation->analysis end End analysis->end

Caption: Workflow for this compound cell-based experiments.

References

Preparing GRL0617 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GRL0617 is a potent and selective noncovalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] By inhibiting the deubiquitinase (DUB) and deISGylase activity of PLpro, this compound can block viral replication and modulate the host's innate immune response.[2][4][5][6] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in virological and immunological research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 304.39 g/mol [2][3][5]
Molecular Formula C₂₀H₂₀N₂O[2][3][5]
CAS Number 1093070-16-6[2][3][5]
Solubility in DMSO 65 - 125 mg/mL (213.54 - 410.66 mM)[1][7][8]
Appearance Light yellow to yellow solid[8]
Storage (Powder) -20°C for up to 3 years[8]
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years[7][8]

Experimental Protocol

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

    • Ensure all equipment is clean and dry. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce the solubility of this compound.[1][8]

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.44 mg of this compound.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 30.44 mg of this compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particulates are present, sonicate the solution in an ultrasonic bath for 5-10 minutes.[8]

    • Gentle warming of the tube to 37°C can also aid in dissolution.[7]

    • Repeat vortexing and sonication/warming until the solution is clear and all solid has dissolved.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 year), store the aliquots at -20°C. For long-term storage (up to 2 years), store at -80°C.[8]

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.

GRL0617_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Check for Complete Solubilization vortex->check_sol sonicate Sonicate/Warm (if needed) check_sol->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

GRL0617_Signaling_Pathway cluster_virus Coronavirus Infected Cell cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome virus Coronavirus plpro Papain-like Protease (PLpro) virus->plpro expresses ub_isg Ubiquitin (Ub) & ISG15 plpro->ub_isg removes host_proteins Host Immune Proteins (e.g., IRF3, NF-κB) ub_isg->host_proteins activates immune_response Enhanced Antiviral Immune Response host_proteins->immune_response This compound This compound This compound->plpro inhibits viral_rep Inhibition of Viral Replication This compound->viral_rep

Caption: this compound mechanism of action.

References

Application Notes and Protocols: GRL0617 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro), a key enzyme for the replication and pathogenesis of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] PLpro is responsible for processing the viral polyprotein and also exhibits deubiquitinating (DUB) and deISGylating activities, which helps the virus evade the host's innate immune response.[4][5] These essential roles make PLpro an attractive target for antiviral drug development. This compound has been identified and validated in several high-throughput screening (HTS) campaigns as an effective inhibitor of PLpro, demonstrating its utility as a tool compound for assay development and as a scaffold for the development of novel antiviral therapeutics.[6][7][8][9]

These application notes provide a comprehensive overview of the use of this compound in HTS, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Mechanism of Action

This compound acts as a competitive inhibitor of PLpro.[1][2] It binds to the enzyme's active site, preventing the cleavage of both viral polyproteins and host cell substrates like ubiquitin and ISG15.[4][10] By inhibiting the deISGylating activity of PLpro, this compound helps to restore the host's antiviral immune response.[5] Structural studies have revealed that this compound binds to the ubiquitin-specific proteases (USP) domain of PLpro, inducing a conformational change that blocks substrate access.[4][10][11]

Signaling Pathway of PLpro Inhibition by this compound

GRL0617_Mechanism cluster_virus Viral Lifecycle cluster_host Host Cell cluster_inhibition Inhibition Polyprotein Viral Polyprotein NSPs Non-Structural Proteins (NSPs) Polyprotein->NSPs PLpro cleavage Replication Viral Replication NSPs->Replication Host_Protein Host Proteins Immune_Response Innate Immune Response Host_Protein->Immune_Response Ub/ISG15 conjugation Ub_ISG15 Ubiquitin / ISG15 Ub_ISG15->Host_Protein This compound This compound PLpro PLpro This compound->PLpro Inhibits PLpro->Immune_Response Suppresses

Caption: this compound inhibits PLpro, blocking viral polyprotein processing and restoring host innate immunity.

Quantitative Data

The inhibitory potency of this compound has been determined in various enzymatic and cell-based assays. The following tables summarize the reported quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound
Target EnzymeAssay TypeSubstrateIC50 (μM)Ki (μM)Reference
SARS-CoV PLproEnzymatic-0.60.49[1][2]
SARS-CoV-2 PLproEnzymatic (FRET)RLRGG-AMC1.39-[6][7]
SARS-CoV-2 PLproEnzymaticRLRGG-AMC2.1-[4][10]
SARS-CoV-2 PLproEnzymatic (FRET)-2.05-[12]
SARS-CoV-2 PLproEnzymatic-1.8-[13]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antiviral Activity of this compound in Cell-Based Assays
VirusCell LineAssay TypeEC50 (μM)Reference
SARS-CoVVero E6Viral Replication13.1 - 15[1]
SARS-CoV-2Vero E6Viral Replication21 ± 2[4]
SARS-CoV-2Vero E6Viral Replication23.64[14]
SARS-CoV-2Caco2-hACE2Viral Replication19.96[14]
SARS-CoVVero E6Cytopathic Effect14.5[2]
SARS-CoV-2Vero E6Cytopathic Effect (with P-gp inhibitor)68.2[13]

EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a high-throughput screening context.

Protocol 1: High-Throughput Screening for PLpro Inhibitors using a FRET-based Assay

This protocol describes a continuous kinetic assay to identify inhibitors of SARS-CoV-2 PLpro.

Materials:

  • SARS-CoV-2 PLpro enzyme

  • FRET substrate: Arg-Leu-Arg-Gly-Gly-AMC (RLRGG-AMC)

  • Assay Buffer: 50 mmol/L HEPES pH 7.5, 1 mmol/L DTT, 0.1 mg/mL BSA

  • This compound (as a positive control)

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare compound library dilutions in DMSO Dispense_Compounds Dispense compounds and controls into 384-well plates Compound_Prep->Dispense_Compounds Control_Prep Prepare this compound (positive) and DMSO (negative) controls Control_Prep->Dispense_Compounds Add_Enzyme Add PLpro enzyme solution to each well Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate Add FRET substrate (RLRGG-AMC) to initiate reaction Incubate_1->Add_Substrate Read_Plate Measure fluorescence kinetically Add_Substrate->Read_Plate Calculate_Activity Calculate initial reaction velocities Read_Plate->Calculate_Activity Determine_IC50 Determine percent inhibition and IC50 values Calculate_Activity->Determine_IC50

Caption: Workflow for a high-throughput FRET-based screening assay to identify PLpro inhibitors.

Procedure:

  • Compound Plating: Dispense test compounds and controls (this compound and DMSO) into 384-well plates. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

  • Enzyme Addition: Add purified SARS-CoV-2 PLpro enzyme to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate RLRGG-AMC to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation at 340 nm and emission at 460 nm.[7][8] Collect data kinetically for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each well.

    • Normalize the data using the negative (DMSO) and positive (this compound or other potent inhibitor) controls.

    • Calculate the percent inhibition for each test compound.

    • For active compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]

Protocol 2: Cell-Based Antiviral Assay

This protocol is for evaluating the antiviral efficacy of this compound in a cell culture model of SARS-CoV-2 infection.

Materials:

  • Vero E6 or Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock

  • This compound

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for a viral gene, or reagents for a cytopathic effect (CPE) assay)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours) before infection.

  • Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[4]

  • Incubation: Incubate the infected cells for 48 hours.[1][2]

  • Quantification of Viral Replication:

    • qRT-PCR: Harvest the cell supernatant and extract viral RNA. Perform qRT-PCR to quantify the number of viral RNA copies.[4]

    • CPE Assay: Assess the cytopathic effect in the cell monolayer, which can be quantified using a cell viability reagent (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the function of coronaviral PLpro and for the discovery of new antiviral agents. Its well-characterized mechanism of action and established performance in HTS assays make it an ideal positive control and a foundational molecule for further drug development efforts. The protocols provided herein offer a starting point for researchers to utilize this compound in their own high-throughput screening and antiviral testing pipelines.

References

Application Notes and Protocols: Utilizing GRL0617 in a FlipGFP-Based Reporter Assay for SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key antagonist of the host's innate immune response, making it an attractive target for antiviral drug development.[1][2] GRL0617 is a non-covalent inhibitor of coronavirus PLpro that has demonstrated efficacy in inhibiting viral replication in cellular models.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a FlipGFP-based reporter assay to screen for and characterize inhibitors of SARS-CoV-2 PLpro.

The FlipGFP reporter system is a powerful tool for studying protease activity within living cells.[5][6] It is based on a circularly permuted green fluorescent protein that fluoresces only after cleavage by a specific protease.[7] This allows for a quantitative and real-time assessment of protease inhibition in a high-throughput format, suitable for drug screening and characterization. The FlipGFP assay for PLpro provides a valuable method for identifying and evaluating potential antiviral compounds in a biosafety level 2 (BSL-2) laboratory setting.[8][9]

This compound: A Tool Compound for PLpro Inhibition Assays

This compound acts as a selective and competitive inhibitor of SARS-CoV PLpro.[4][10] It has been shown to inhibit the deubiquitinating activity of PLpro, thereby restoring the host's antiviral immune signaling pathways.[11] Its mechanism of action involves binding to the ubiquitin-specific proteases (USP) domain of PLpro, which blocks the binding of the C-terminus of ISG15, a key substrate in the innate immune response.[12][13]

Quantitative Data Summary:

The following tables summarize the reported inhibitory concentrations of this compound against SARS-CoV and SARS-CoV-2 PLpro in various assays.

Assay Type Target Inhibitor IC50 / EC50 (µM) Reference
Enzymatic Assay (FRET)SARS-CoV-2 PLproThis compound2.05 ± 0.12[9]
Enzymatic Assay (RLRGG-AMC substrate)SARS-CoV-2 PLproThis compound2.1[12][13]
Enzymatic AssaySARS-CoV PLproThis compound0.6[4][10]
FlipGFP Reporter AssaySARS-CoV-2 PLproThis compound9.29 ± 3.45[8][14][15][16]
Antiviral Assay (Vero E6 cells)SARS-CoV-2This compound23.64[14][15]
Antiviral Assay (Vero E6 cells)SARS-CoVThis compound14.5[10]
Antiviral Assay (Caco-2 hACE2 cells)SARS-CoV-2This compound25.1[9]

Signaling Pathway of SARS-CoV-2 PLpro and Inhibition by this compound

SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it cleaves the viral polyprotein to release non-structural proteins essential for viral replication. Secondly, it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate immune response, particularly the type I interferon pathway.[1][2][11] this compound inhibits both of these functions, leading to reduced viral replication and enhanced antiviral immunity.[11]

PLpro_Inhibition cluster_virus Viral Replication cluster_host Host Innate Immunity Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation NSPs Non-Structural Proteins (NSPs) Polyprotein->NSPs Cleavage by PLpro PLpro SARS-CoV-2 PLpro Polyprotein->PLpro Replication_Complex Replication-Transcription Complex NSPs->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Host_Proteins Host Proteins ISG15_Ub ISG15/Ubiquitin Conjugation Host_Proteins->ISG15_Ub ISGylated_Proteins ISGylated/Ubiquitinated Proteins ISG15_Ub->ISGylated_Proteins Immune_Signaling Antiviral Immune Signaling (e.g., IFN) ISGylated_Proteins->Immune_Signaling ISGylated_Proteins->PLpro PLpro->NSPs PLpro->Immune_Signaling This compound This compound This compound->PLpro Inhibits

Caption: SARS-CoV-2 PLpro's dual role and its inhibition by this compound.

Experimental Workflow: FlipGFP-Based PLpro Inhibition Assay

The FlipGFP assay provides a straightforward and robust method for measuring PLpro activity in living cells. The workflow involves co-transfection of plasmids encoding the FlipGFP reporter and SARS-CoV-2 PLpro, followed by treatment with the test compound (e.g., this compound) and subsequent fluorescence measurement.

FlipGFP_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Cell_Culture 1. Seed HEK293T cells in 96-well plates Transfection 2. Co-transfect with FlipGFP-PLpro reporter and SARS-CoV-2 PLpro plasmids Cell_Culture->Transfection Compound_Addition 3. Add this compound or test compounds at varying concentrations Transfection->Compound_Addition Incubation 4. Incubate for 24-48 hours Compound_Addition->Incubation Fluorescence_Measurement 5. Measure GFP and control (e.g., mCherry) fluorescence Incubation->Fluorescence_Measurement Data_Analysis 6. Normalize GFP signal and calculate EC50 values Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for GRL0617 in Viral Replication Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro), an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] PLpro plays a dual role in the viral life cycle: it is crucial for processing the viral polyprotein into functional non-structural proteins, and it aids in immune evasion by reversing host post-translational modifications of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) on host proteins.[4][5][6] By inhibiting PLpro, this compound not only blocks viral replication but also enhances the host's innate immune response, making it a valuable tool for virology research and a promising lead compound for antiviral therapy.[5]

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the USP domain of PLpro.[7][8] This binding event physically obstructs the access of viral and host substrates to the enzyme's active site.[7][9] Specifically, this compound has been shown to block the deISGylating and deubiquitinating activities of SARS-CoV-2 PLpro.[7][10] This inhibition leads to a "double-strike" effect:

  • Inhibition of Viral Polyprotein Processing: By preventing the cleavage of the viral polyprotein, this compound halts the formation of the viral replication and transcription complex, thereby directly inhibiting viral replication.[4][6]

  • Restoration of Innate Immunity: PLpro helps the virus evade the host's immune system by removing Ub and ISG15 from key signaling proteins, which suppresses the type I interferon (IFN) response.[5][11] this compound's inhibition of PLpro's deubiquitinase and deISGylase activity restores the host's antiviral immune signaling pathways.[12]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory and antiviral activities.

Table 1: In Vitro Efficacy of this compound against Viral Proteases

Virus TargetProteaseIC50 (μM)Ki (μM)Assay Type
SARS-CoVPLpro0.60.49Enzymatic Assay
SARS-CoV-2PLpro0.8 - 2.1-Enzymatic Assay[13]

Table 2: Antiviral Activity of this compound in Cell-Based Assays

VirusCell LineEC50 (μM)Assay Type
SARS-CoVVero E614.5Viral Replication Assay
SARS-CoV-2Vero E621 ± 2Cytopathic Effect (CPE) Analysis[7]
SARS-CoV-2Vero E6~27.6Plaque Reduction Assay[14]
SARS-CoV-2Caco-2 hACE225.14 ± 7.58Viral Replication Assay[13]

Table 3: Cytotoxicity of this compound

Cell LineCC50 (μM)Assay
Vero E6> 100CCK8 Assay[7]

Table 4: Technical Data for this compound

PropertyValue
IUPAC Name 5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
CAS Number 1093070-16-6
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: PLpro Enzymatic Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of this compound against PLpro using a fluorogenic substrate.

Materials:

  • Recombinant viral PLpro

  • This compound

  • Fluorogenic peptide substrate (e.g., RLRGG-AMC)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in assay buffer.

  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of recombinant PLpro (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the RLRGG-AMC substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: SARS-CoV-2 Replication Inhibition Assay (qRT-PCR)

This protocol measures the ability of this compound to inhibit viral replication in a cell-based assay.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and primers/probes for a viral gene (e.g., Spike or N gene)

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[7]

  • Incubate the plates for 48 hours at 37°C.[7]

  • After incubation, collect the cell supernatant.

  • Extract viral RNA from the supernatant using an appropriate kit.

  • Quantify the viral RNA copies using qRT-PCR.[7]

  • Plot the viral RNA copy number against the this compound concentration and fit to a dose-response curve to calculate the EC50 value.

Protocol 3: Cytotoxicity Assay (CCK8)

This protocol assesses the toxicity of this compound on host cells.

Materials:

  • Vero E6 cells

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK8) or similar viability reagent

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the this compound dilutions to the cells.

  • Incubate for 48 hours at 37°C (to match the duration of the antiviral assay).

  • Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

  • Plot the cell viability against the this compound concentration to determine the CC50 value.[7]

Visualizations

Signaling Pathway of PLpro Inhibition

GRL0617_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Innate Immunity cluster_inhibition Mechanism of Inhibition polyprotein Viral Polyprotein replication_complex Replication Complex polyprotein->replication_complex Processing new_virus New Virus Particles replication_complex->new_virus host_protein Host Signaling Proteins conjugated_protein Conjugated Protein (ISGylated/Ubiquitinated) host_protein->conjugated_protein isg15_ub ISG15/Ub isg15_ub->host_protein ifn_response Type I Interferon Response conjugated_protein->ifn_response Activates ifn_response->new_virus Inhibits plpro Viral PLpro plpro->polyprotein Cleaves plpro->conjugated_protein Deconjugates This compound This compound This compound->plpro Inhibits Antiviral_Workflow arrow arrow start Start: Seed Host Cells (e.g., Vero E6) incubation1 Incubate Overnight start->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment infection Infect cells with virus (e.g., SARS-CoV-2, MOI=0.01) treatment->infection incubation2 Incubate for 48 hours infection->incubation2 harvest Harvest Supernatant incubation2->harvest rna_extraction Viral RNA Extraction harvest->rna_extraction q_rt_pcr Quantify Viral RNA (qRT-PCR) rna_extraction->q_rt_pcr analysis Data Analysis: Calculate EC50 Value q_rt_pcr->analysis end End analysis->end

References

Troubleshooting & Optimization

troubleshooting GRL0617 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with GRL0617, particularly concerning its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low solubility in water.[1] Direct dissolution in aqueous buffers is not recommended. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2] Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be compatible with your experimental system and may require a vehicle control.

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to address this:

  • Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a multi-component solvent system can be employed to improve solubility. Formulations including DMSO, PEG300, and Tween-80 have been reported to yield clear solutions.[3][4]

  • Employing Solubilizing Agents: The use of agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can enhance the aqueous solubility of this compound.[3][4]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, especially when precipitation occurs during preparation.[3] However, care should be taken to avoid degradation of the compound.

  • Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment to minimize precipitation issues that can occur over time.[3]

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. While this compound is soluble up to 125 mg/mL in fresh DMSO[3], the final concentration in your assay should typically be much lower. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. It is crucial to determine the tolerance of your specific experimental system to DMSO and to include a vehicle control with the same final DMSO concentration in your experimental design.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Stock solutions in DMSO are typically stable for extended periods when stored properly.

Troubleshooting Guides

Issue: this compound Precipitation During In Vitro Experiments

This guide provides a systematic approach to troubleshooting this compound precipitation in cell-based assays or other aqueous in vitro systems.

GRL0617_In_Vitro_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Strategies cluster_3 Outcome Precipitation Precipitation observed in in vitro experiment Check_Stock Verify stock solution clarity and concentration Precipitation->Check_Stock Check_Dilution Review dilution method and final concentration Precipitation->Check_Dilution Check_Buffer Assess buffer composition (pH, salts) Precipitation->Check_Buffer Reduce_Conc Lower final this compound concentration Check_Stock->Reduce_Conc Optimize_Solvent Decrease final DMSO concentration Check_Dilution->Optimize_Solvent Fresh_Prep Prepare fresh working solution Check_Dilution->Fresh_Prep Use_Surfactant Add a biocompatible surfactant (e.g., Tween-80) Check_Buffer->Use_Surfactant Resolved Issue Resolved Reduce_Conc->Resolved Optimize_Solvent->Resolved Use_Surfactant->Resolved Fresh_Prep->Resolved

Caption: Troubleshooting workflow for this compound precipitation in in vitro experiments.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: this compound Solubility in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO125[3]410.66[3]Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1]
Ethanol30.44100[2]
WaterInsoluble[1]-

Table 2: this compound Solubility in Formulations for In Vivo and In Vitro Use

Formulation Components (v/v)Solubility (mg/mL)Solubility (mM)Solution AppearanceNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08[3]≥ 6.83[3][4]Clear solution[3][4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline2.5[3][4]8.21[3][4]Suspended solution; requires sonication[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08[3]≥ 6.83[3][4]Clear solution[3][4]
10% DMSO, 90% Corn Oil≥ 2.08[3]≥ 6.83[3][4]Clear solution[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 10 mM stock, add 0.3285 mL of DMSO to 1 mg of this compound, assuming a molecular weight of 304.39 g/mol ).

    • Vortex or sonicate the solution until the this compound is completely dissolved. A clear solution should be obtained.

    • Aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3]

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Clear Solution)

This protocol is based on a formulation that yields a clear solution.[3][4]

  • Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline.

  • Procedure (for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until a clear solution is formed.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous and clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix thoroughly.

  • Use: Use the freshly prepared solution for in vivo administration.

Signaling Pathway

This compound is an inhibitor of the papain-like protease (PLpro) of coronaviruses such as SARS-CoV and SARS-CoV-2.[1][2][5] PLpro has two main functions: processing the viral polyprotein for viral replication and cleaving ubiquitin and ISG15 from host cell proteins, which interferes with the host's innate immune response.[6][7] By inhibiting PLpro, this compound blocks viral replication and helps to restore the host's antiviral immune signaling.[2][7]

GRL0617_Signaling_Pathway cluster_0 Coronavirus Infection cluster_1 Host Immune Response cluster_2 This compound Intervention Virus SARS-CoV-2 Host_Cell Host Cell Virus->Host_Cell Infects Viral_Replication Viral Replication Host_Cell->Viral_Replication Produces PLpro PLpro Viral_Replication->PLpro PLpro->Viral_Replication Promotes Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation PLpro->Ub_ISG15 Inhibits (Deubiquitination/ DeISGylation) Innate_Immunity Innate Immune Signaling (e.g., Type I IFN) Ub_ISG15->Innate_Immunity Activates This compound This compound This compound->PLpro Inhibits

References

Optimizing GRL0617 Concentration for Antiviral Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GRL0617, a potent inhibitor of the coronavirus papain-like protease (PLpro), in antiviral research. This compound has demonstrated efficacy against coronaviruses, including SARS-CoV and SARS-CoV-2, by targeting a key viral enzyme involved in replication and immune evasion.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to aid in the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-covalent, selective inhibitor of the coronavirus papain-like protease (PLpro).[3][5][6] PLpro is a viral enzyme with two main functions: it cleaves the viral polyprotein to generate mature non-structural proteins essential for viral replication, and it removes ubiquitin and Interferon-Stimulated Gene 15 (ISG15) from host cell proteins.[5][7] The latter function helps the virus evade the host's innate immune response, particularly the type I interferon pathway. By inhibiting PLpro, this compound not only blocks viral replication but also helps to restore the host's antiviral immune signaling.[1][7]

Q2: What is a good starting concentration for this compound in cell-based assays?

A2: A good starting point for this compound concentration in cell-based antiviral assays is between 10 µM and 30 µM. The reported half-maximal effective concentration (EC50) for SARS-CoV-2 in Vero E6 cells is approximately 21-27.6 µM, and in Calu-3 cells, it is around 31.4 µM.[8] For initial screening, a dose-response experiment ranging from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and viral strain.

Q3: Is this compound cytotoxic?

A3: this compound generally exhibits low cytotoxicity at its effective antiviral concentrations.[3][9] For instance, in Vero E6 cells, no significant cytotoxicity was observed at concentrations effective against the virus.[10] However, it is crucial to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window. A CC50 value should be significantly higher than the EC50 value.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[1][11] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution should be stored at -20°C.[1][11] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low antiviral activity observed. This compound concentration is too low.Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the EC50 in your experimental setup.
This compound has degraded.Ensure proper storage of this compound stock solution at -20°C. Prepare fresh dilutions for each experiment.
The chosen cell line is not suitable.Different cell lines can have varying sensitivities to both the virus and the compound. Consider using other permissive cell lines such as Vero E6, Calu-3, or Caco-2.
High cytotoxicity observed. This compound concentration is too high.Determine the CC50 of this compound in your cell line using a cell viability assay (e.g., MTT, MTS, or CCK8). Use concentrations well below the CC50 for antiviral experiments.
High concentration of solvent (DMSO).Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (usually <0.5%). Run a vehicle control (medium with the same DMSO concentration but without this compound).
Inconsistent results between experiments. Variability in viral titer.Use a consistent multiplicity of infection (MOI) for all experiments. Titer your viral stock regularly.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure cell monolayers are at a consistent confluency at the time of infection and treatment.
Pipetting errors.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration stock solutions.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Coronavirus PLpro

Target Assay Type IC50 (µM) Reference
SARS-CoV-2 PLproEnzymatic Assay2.1[5][6]
SARS-CoV PLproEnzymatic Assay0.6[1][4]
SARS-CoV-2 PLproEnzymatic Assay0.8[1][11]

Table 2: Antiviral Activity and Cytotoxicity of this compound

Virus Cell Line EC50 (µM) CC50 (µM) Assay Method Reference
SARS-CoV-2Vero E621 ± 2>100Cytopathic Effect (CPE) / CCK8[5][12]
SARS-CoV-2Vero E627.6Not specifiedPlaque Reduction[10]
SARS-CoV-2Calu-331.4>500Immunofluorescence[8][13]
SARS-CoVVero E614.5>50Not specified[4][9]

Experimental Protocols

Determination of EC50 using qRT-PCR

This protocol is for determining the concentration of this compound that inhibits viral replication by 50%.

  • Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in 24-well or 48-well plates at a density that will result in 90-95% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

  • Infection and Treatment: When cells are at the desired confluency, remove the growth medium and infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.[5][12] After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound. Include a "no drug" control and a "no virus" control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[5][12]

  • RNA Extraction: After incubation, collect the cell culture supernatant. Extract viral RNA using a suitable viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Quantify the amount of viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR) with primers and probes specific for a viral gene (e.g., E, N, or RdRp).

  • Data Analysis: Calculate the viral RNA copy numbers for each concentration. Normalize the data to the "no drug" control (set to 100% replication). Plot the percentage of inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay (CCK8/MTT)

This protocol is for determining the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium, similar to the EC50 experiment. Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) under the same conditions.

  • Cell Viability Measurement:

    • For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a suitable wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance values to the "no drug" control (set to 100% viability). Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the CC50 value.

Visualizations

GRL0617_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro Papain-like Protease (PLpro) Replication Viral Replication PLpro->Replication Ub_ISG15 Ubiquitin / ISG15 PLpro->Ub_ISG15 Deconjugates Polyprotein Viral Polyprotein Polyprotein->PLpro cleavage Host_Protein Host Proteins Host_Protein->Ub_ISG15 conjugation Innate_Immunity Innate Immune Response (Type I Interferon) Ub_ISG15->Innate_Immunity This compound This compound This compound->PLpro Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Parallel Assays start Start prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Permissive Cells (e.g., Vero E6) prep_stock->seed_cells cc50_assay Cytotoxicity Assay (CC50) - Treat with this compound series - Incubate 48h - Measure viability (CCK8/MTT) seed_cells->cc50_assay ec50_assay Antiviral Assay (EC50) - Infect with SARS-CoV-2 (MOI 0.01) - Treat with this compound series - Incubate 48h - Quantify viral RNA (qRT-PCR) seed_cells->ec50_assay analyze Data Analysis - Calculate CC50 and EC50 - Determine Therapeutic Index (SI = CC50/EC50) cc50_assay->analyze ec50_assay->analyze optimize Optimize Concentration for Further Experiments analyze->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Low/No Antiviral Effect check_conc Is this compound concentration optimized? start->check_conc check_cytotoxicity Is high cytotoxicity observed? check_conc->check_cytotoxicity Yes dose_response Perform Dose-Response (EC50 determination) check_conc->dose_response No check_controls Are controls (vehicle, virus only) behaving as expected? check_cytotoxicity->check_controls No cytotoxicity_assay Perform Cytotoxicity Assay (CC50 determination) check_cytotoxicity->cytotoxicity_assay Yes check_controls->start Yes, issue persists review_protocol Review Protocol: - Check MOI - Cell passage/confluency - Reagent stability check_controls->review_protocol No

Caption: Troubleshooting decision tree for this compound experiments.

References

GRL0617 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GRL0617 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1] PLpro is a viral cysteine protease essential for processing the viral polyprotein, a critical step in the viral replication cycle. Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) from host cell proteins. This interference with the host's ubiquitin and ISG15 signaling pathways helps the virus evade the innate immune response. This compound inhibits these functions of PLpro, thereby blocking viral replication and supporting the host's antiviral immune response.[2]

Q2: Is this compound known to have off-target effects on human proteases?

Several studies have investigated the selectivity of this compound against human proteases, particularly deubiquitinating enzymes (DUBs) due to structural similarities with the viral PLpro. Early studies showed that this compound has no significant inhibitory activity against a panel of human DUBs including HAUSP (USP7), USP18, UCH-L1, and UCH-L3, nor against the papain-like protease 2 (PLP2) of the human coronavirus NL63. More recent research has confirmed its selectivity, showing no significant inhibition of USP7, USP14, and the cysteine protease cathepsin-L at concentrations effective against viral PLpro.[3] This high selectivity is a key advantage of this compound. An analogue of this compound, compound 19, also showed no significant cross-inhibition against a panel of 10 DUBs or DUB-like proteases.[4]

Q3: Are there any known off-target effects of this compound on other cellular components?

Yes, this compound has been shown to inhibit major drug-metabolizing enzymes, specifically cytochrome P450 isoforms CYP2C9 and CYP3A4.[5][6] This is an important consideration for in vivo studies and for in vitro experiments using cell lines that express these enzymes, as it could lead to drug-drug interactions or affect the metabolism of other compounds in the assay. This compound shows weak to no inhibition against other tested CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP2E1.[5]

Q4: What is the observed cytotoxicity of this compound in cellular assays?

This compound generally exhibits low to no cytotoxicity at concentrations where it is effective against viral replication.[1][7] For example, in Vero E6 cells, no apparent cytotoxicity was observed at concentrations up to 100 μM.[7] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments to determine the appropriate concentration range.

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes in my this compound-treated cells that do not seem to be related to PLpro inhibition.

  • Verify Compound Integrity and Concentration: Ensure the purity and integrity of your this compound stock. Confirm the final concentration in your assay is accurate.

  • Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in your specific cell line to rule out overt toxicity as the cause of the observed phenotype.

  • Consider CYP450 Inhibition: If your cell line expresses CYP2C9 or CYP3A4, the observed phenotype could be due to the inhibition of these enzymes. This might alter the metabolism of components in your culture medium or other co-administered compounds.

  • Control for Off-Target DUB Inhibition: Although this compound is highly selective, you can include a control experiment using a structurally unrelated PLpro inhibitor or a broad-spectrum DUB inhibitor to see if the phenotype is specific to this compound.

  • Review the Literature for Cell-Specific Effects: Search for publications that have used this compound in the same or similar cell lines to see if similar unexpected effects have been reported.

Quantitative Data Summary

Table 1: On-Target Activity of this compound against Coronavirus PLpro

TargetAssay TypeIC50 / EC50 (µM)Cell Line (for EC50)
SARS-CoV PLproEnzymatic Assay0.6-
SARS-CoV-2 PLproEnzymatic Assay0.8 - 2.1-
SARS-CoVAntiviral Assay14.5Vero E6
SARS-CoV-2Antiviral Assay21 - 27.6Vero E6

IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cell-based antiviral assays.

Table 2: Off-Target Activity and Cytotoxicity of this compound

Target/AssaySpeciesIC50 / CC50 (µM)Notes
Human Deubiquitinases
HAUSP (USP7)Human> 50No significant inhibition
USP18Human> 50No significant inhibition
UCH-L1Human> 50No significant inhibition
UCH-L3Human> 50No significant inhibition
USP14Human> 50No significant inhibition
Other Proteases
Cathepsin-LHuman> 50No significant inhibition
NL63 PLP2Coronavirus> 50No significant inhibition
Cytochrome P450 Isoforms
CYP2C9Human7.6Significant inhibition
CYP3A4Human8.0 - 10.9Significant inhibition
CYP1A2Human59.6Weak inhibition
CYP2B6Human22.6Weak inhibition
CYP2C19Human27.5Weak inhibition
CYP2A6, 2D6, 2E1Human> 50No significant inhibition
Cytotoxicity
CC50Monkey (Vero E6)> 100Low cytotoxicity

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Signaling Pathways and Experimental Workflows

GRL0617_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle cluster_host Host Cell Innate Immunity Viral_Polyprotein Viral Polyprotein PLpro Papain-like Protease (PLpro) Viral_Polyprotein->PLpro Cleavage Viral_Replication Viral Replication & Assembly PLpro->Viral_Replication Enables Ub_ISG15 Ubiquitin (Ub) & ISG15 Conjugation PLpro->Ub_ISG15 Deubiquitination & deISGylation (Inhibits) Host_Proteins Host Proteins Host_Proteins->Ub_ISG15 Post-translational modification Innate_Immunity Antiviral Innate Immune Response Ub_ISG15->Innate_Immunity Activates This compound This compound This compound->PLpro Inhibits caption This compound inhibits viral PLpro, preventing viral replication and restoring host innate immunity.

Caption: Mechanism of action of this compound.

Off_Target_Workflow start Start: Unexpected Cellular Phenotype with this compound Treatment check_compound 1. Verify Compound Integrity and Concentration start->check_compound cytotoxicity 2. Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) check_compound->cytotoxicity is_toxic Is the observed effect due to general cytotoxicity? cytotoxicity->is_toxic toxic_yes Yes: Re-evaluate experimental concentration is_toxic->toxic_yes Yes toxic_no No is_toxic->toxic_no No off_target_hypothesis 3. Formulate Off-Target Hypothesis toxic_no->off_target_hypothesis cyp_inhibition Consider CYP450 Inhibition (CYP2C9, CYP3A4) off_target_hypothesis->cyp_inhibition dub_inhibition Consider Off-Target Protease Inhibition off_target_hypothesis->dub_inhibition design_experiment 4. Design Control Experiments cyp_inhibition->design_experiment dub_inhibition->design_experiment cyp_assay Use CYP inhibitors/inducers or CYP-negative cell lines design_experiment->cyp_assay dub_panel Screen against a panel of human DUBs/proteases design_experiment->dub_panel analyze 5. Analyze and Interpret Results cyp_assay->analyze dub_panel->analyze caption Workflow for investigating potential off-target effects of this compound.

Caption: Workflow for investigating potential off-target effects.

Detailed Experimental Protocols

Protocol 1: In Vitro PLpro Inhibition Assay (FRET-based)

This protocol is adapted from a high-throughput screening assay for SARS-CoV-2 PLpro inhibitors.[8]

Materials:

  • Recombinant SARS-CoV-2 PLpro protein

  • PLpro reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)

  • PLpro FRET substrate (e.g., Dabcyl-FTLKGGAPTKVTE-Edans)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound and test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution to each well. For controls, add 1 µL of DMSO.

  • Add 50 µL of 200 nM PLpro protein in PLpro reaction buffer to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Initiate the reaction by adding 1 µL of 1 mM PLpro FRET substrate to each well.

  • Measure the fluorescence signal at 30°C for 1-3 hours in a kinetic or endpoint mode.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This protocol is a general method for assessing the antiviral activity of compounds against SARS-CoV-2 in Vero E6 cells.[9]

Materials:

  • Vero E6 cells

  • Assay medium (e.g., MEM supplemented with 2% FBS, 1% Pen/Strep/GlutaMax, 1% HEPES)

  • SARS-CoV-2 virus stock (e.g., USA_WA1/2020 isolate)

  • This compound (test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear bottom, black-walled, tissue culture-treated plates

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 384-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in the assay medium.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • In a separate tube, dilute the SARS-CoV-2 stock to achieve a multiplicity of infection (MOI) of 0.002 in the assay medium.

  • Add the virus suspension to the wells containing the cells and compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, allow the plates to equilibrate to room temperature.

  • Add 30 µL of CellTiter-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the "virus only" control and determine the EC50 value. The cell viability is also used to calculate the CC50 value.

References

Technical Support Center: Addressing GRL0617 Metabolic Instability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro metabolic instability of GRL0617, a non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro metabolic stability of this compound?

A1: this compound exhibits high clearance and a short half-life in in vitro models, indicating significant metabolic instability.[5][6] Studies using human liver microsomes (HLMs) have demonstrated that this compound is rapidly metabolized.[5][6][7]

Q2: Which metabolic pathways are responsible for the breakdown of this compound?

A2: The primary metabolic pathways for this compound are Phase I oxidation reactions. The main reactions observed are hydroxylation of the para-amino toluene side chain and the naphthalene side ring, as well as desaturation of the para-amino toluene side chain.[5][6][7]

Q3: Which specific enzymes metabolize this compound?

A3: The cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of this compound. Specifically, CYP3A4 and CYP3A5 are the predominant enzymes involved in the hydroxylation and desaturation of the para-amino toluene group, while CYP2D6 is responsible for hydroxylating the naphthalene ring.[5][6][7]

Q4: Does this compound inhibit any major drug-metabolizing enzymes?

A4: Yes, this compound has been shown to inhibit major drug-metabolizing enzymes, including CYP2C9 and CYP3A4.[5][6][7] This suggests a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

Troubleshooting Guide

Issue 1: Rapid disappearance of this compound in my cell-based assay.

  • Possible Cause: High metabolic activity in the cell line used.

  • Troubleshooting Steps:

    • Characterize the metabolic capacity of your cell line: Not all cell lines have the same level of metabolic enzyme expression. If possible, quantify the expression of CYP3A4, CYP3A5, and CYP2D6 in your cells.

    • Use a metabolic inhibitor: Co-incubate this compound with a known inhibitor of CYP3A4 (e.g., ketoconazole) or a broad-spectrum CYP inhibitor to see if this prolongs the half-life of this compound in your assay.

    • Consider a less metabolically active cell line: If feasible for your experimental goals, switch to a cell line with lower known metabolic capacity.

    • Shorten incubation times: Adjust your experimental timeline to capture the effects of this compound before it is extensively metabolized.

Issue 2: Inconsistent results in in vitro metabolism assays with this compound.

  • Possible Cause: Variability in the metabolic activity of liver microsomal batches or improper assay conditions.

  • Troubleshooting Steps:

    • Ensure cofactor saturation: Confirm that NADPH is present at a saturating concentration (typically 1 mM) in your microsomal incubations, as it is essential for CYP-mediated metabolism.[5][6]

    • Pre-incubate your reaction mixtures: Pre-incubate the microsomes, buffer, and this compound at 37°C before initiating the reaction by adding NADPH. This ensures temperature equilibrium.

    • Control for protein concentration: Use a consistent concentration of microsomal protein in all experiments, as this will directly impact the rate of metabolism.

    • Include appropriate controls: Always run a negative control (without NADPH) to measure non-enzymatic degradation and a positive control with a compound of known metabolic stability to ensure the assay is performing as expected.

Issue 3: Difficulty detecting this compound metabolites.

  • Possible Cause: Metabolites are formed at low levels or are further metabolized.

  • Troubleshooting Steps:

    • Increase the concentration of this compound: Using a higher starting concentration of the parent compound may yield a higher concentration of metabolites, making them easier to detect.

    • Optimize your analytical method: Use a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite detection and quantification.[8]

    • Include Phase II cofactors: In addition to NADPH, include UDPGA in your incubation with HLMs to assess for potential glucuronidation of the hydroxylated metabolites, although direct UGT glucuronidation of the parent compound has not been detected.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro metabolic stability of this compound in human liver microsomes (HLMs).

Table 1: Cofactor-Dependent In Vitro Metabolic Stability Parameters of this compound [5]

ParameterNADPHNADPH + UDPGA
Half-life (t½, min) 26.3529.53
Intrinsic Clearance (CLint, mic, µL/min/mg protein) 26.323.5
In Vivo Intrinsic Clearance (CL'int, mL/min/kg) 27.024.1
Hepatic Clearance (CLh, mL/min/kg) 11.711.1

Table 2: this compound Inhibition of Major CYP Isoforms [5]

CYP IsoformIC50 (µM)
CYP2C9 7.6
CYP3A4 (Midazolam) 10.9
CYP3A4 (Testosterone) 8.0
CYP1A2 59.6
CYP2B6 22.6
CYP2C19 27.5

Experimental Protocols

Protocol 1: this compound Metabolic Stability Assay in Human Liver Microsomes

This protocol is adapted from established methods for assessing in vitro metabolic stability.[5][6][9][10]

  • Prepare Reagents:

    • 0.1 M Potassium Phosphate Buffer (pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock).

    • NADPH regenerating system or 10 mM NADPH stock solution.

    • Acetonitrile with an appropriate internal standard for quenching the reaction.

  • Incubation Procedure:

    • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and this compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding pre-warmed NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

GRL0617_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, HLMs, NADPH) mix Create Reaction Mixture (HLMs + this compound) reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Aliquot at Time Points (0-60 min) start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay of this compound.

GRL0617_Metabolic_Pathway cluster_phase1 Phase I Metabolism This compound This compound M1 Hydroxylated Metabolite (M1) (para-amino toluene) This compound->M1 CYP3A4, CYP3A5 M2 Hydroxylated Metabolite (M2) (naphthalene ring) This compound->M2 CYP2D6 M3 Desaturated Metabolite (M3) (-H2) This compound->M3 CYP3A4, CYP3A5

Caption: Proposed metabolic pathway of this compound.

Troubleshooting_Logic start High this compound Disappearance in Cell Assay cause1 High Metabolic Activity in Cells? start->cause1 solution1a Use CYP Inhibitor cause1->solution1a Yes solution1b Change Cell Line cause1->solution1b Yes solution1c Shorten Incubation cause1->solution1c Yes

Caption: Troubleshooting logic for rapid this compound degradation.

References

GRL0617 Technical Support Center: Minimizing Experimental Variability and Batch Differences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability and batch differences when working with GRL0617, a selective inhibitor of papain-like protease (PLpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and competitive noncovalent inhibitor of papain-like protease (PLpro) from coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its primary mechanism involves binding to the USP domain of PLpro, which blocks the enzyme's deubiquitinating and deISGylating activities.[4] This inhibition serves a dual purpose: it interferes with viral replication and maturation, and it enhances the host's innate immune response by preventing the suppression of type 1 interferon signaling.[5]

Q2: What are the recommended solvents and storage conditions for this compound?

Proper storage and solubilization of this compound are critical for maintaining its activity and ensuring reproducible results.

  • Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[6][7] It is insoluble in water.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil are required.[1][2]

  • Storage: It is recommended to store this compound at -20°C.[6][7]

  • Handling: For optimal results, it is advised to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1] If precipitation occurs upon preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[2]

Q3: What are the typical working concentrations for this compound in vitro?

The effective concentration of this compound can vary depending on the specific assay and cell line used. Based on published data, here are some key values:

ParameterVirus/EnzymeValueCell Line
IC50 SARS-CoV PLpro0.6 µM-
IC50 SARS-CoV-2 PLpro0.8 µM - 2.3 µM-
Ki SARS-CoV PLpro0.49 µM-
EC50 SARS-CoV14.5 µM - 15 µMVero E6
EC50 SARS-CoV-221 ± 2 µMVero E6

Data compiled from multiple sources.[1][2][4][6][7][8]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: High variability in IC50/EC50 values between experiments.

High variability in potency measurements is a common challenge. Several factors can contribute to this issue.

Potential Causes & Troubleshooting Steps

  • Inconsistent this compound Concentration:

    • Solution: Always prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure complete solubilization of the compound before making dilutions.

  • Cell Health and Density:

    • Solution: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Cell confluency can significantly impact viral replication and drug efficacy.

  • Virus Titer Variability:

    • Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer the viral stock regularly to ensure accuracy.

  • Incubation Times:

    • Solution: Adhere to a strict and consistent incubation time for drug treatment and viral infection across all experiments.

Issue 2: Observed batch-to-batch differences in this compound performance.

While reputable suppliers strive for consistency, minor variations between batches can occur.

Potential Causes & Troubleshooting Steps

  • Purity and Hydration State:

    • Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight, which can be affected by the degree of hydration.[6] Adjust calculations for preparing stock solutions accordingly.

  • Compound Stability:

    • Solution: Upon receiving a new batch, perform a quality control experiment, such as an IC50 determination, to compare its performance against a previous, well-characterized batch. Store the compound as recommended to prevent degradation.

Experimental Protocols & Workflows

Protocol: In Vitro SARS-CoV-2 Inhibition Assay in Vero E6 Cells

This protocol provides a general framework for assessing the antiviral activity of this compound.

  • Cell Seeding: Plate Vero E6 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium.

  • Drug Treatment: Remove the growth medium from the cells and add the 2X this compound solutions. Incubate for 1-2 hours.

  • Viral Infection: Add an equal volume of SARS-CoV-2 diluted in culture medium to achieve the desired MOI (e.g., 0.01).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Quantification of Viral Replication: Determine the extent of viral replication. This can be done by quantifying viral RNA in the supernatant using qRT-PCR or by assessing the cytopathic effect (CPE).[4]

Workflow for Troubleshooting Experimental Variability

GRL0617_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Variability High Experimental Variability Solubility Compound Solubility Issues Variability->Solubility Concentration Inaccurate Concentration Variability->Concentration Cell_Health Variable Cell Health/Density Variability->Cell_Health Virus_Titer Inconsistent Virus Titer Variability->Virus_Titer Batch_Diff Batch-to-Batch Differences Variability->Batch_Diff Check_Solvent Use Fresh DMSO, Sonicate if Needed Solubility->Check_Solvent Prep_Fresh Prepare Fresh Dilutions Concentration->Prep_Fresh Standardize_Cells Standardize Cell Passage & Seeding Cell_Health->Standardize_Cells Titer_Virus Titer Virus Stock Regularly Virus_Titer->Titer_Virus QC_Batch QC New Batches vs. Old Batch_Diff->QC_Batch CoA Consult Certificate of Analysis Batch_Diff->CoA

A flowchart for troubleshooting sources of experimental variability.

Signaling Pathway

Mechanism of this compound Action on Host Innate Immunity

This compound inhibits the deubiquitinating and deISGylating activity of viral PLpro. This prevents the removal of Ubiquitin (Ub) and ISG15 from host proteins, such as RIG-I and IRF3, which are crucial for the type I interferon (IFN) response. The sustained signaling leads to the production of interferons and other antiviral proteins, bolstering the host's immune defense against the virus.

GRL0617_Pathway cluster_virus Viral Action cluster_host Host Cell Response PLpro Viral PLpro RIG_I RIG-I PLpro->RIG_I Deubiquitinates/ DeISGylates (Inhibits) IRF3 IRF3 PLpro->IRF3 Deubiquitinates/ DeISGylates (Inhibits) RIG_I->IRF3 Activates IFN_Production Type I Interferon Production IRF3->IFN_Production Induces Antiviral_State Antiviral State IFN_Production->Antiviral_State Leads to This compound This compound This compound->PLpro Inhibits

This compound inhibits PLpro, restoring the host's antiviral interferon response.

References

GRL0617 Technical Support Center: Best Practices for Degradation, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of GRL0617, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Adherence to these guidelines for storage, handling, and experimental procedures is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that researchers may encounter when working with this compound.

QuestionAnswer and Troubleshooting Steps
1. How should I store this compound powder? This compound powder should be stored at -20°C for long-term stability, with some suppliers suggesting it can be stable for up to 3 years at this temperature.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
2. What is the best way to prepare and store this compound stock solutions? This compound is soluble in DMSO and ethanol up to 100 mM.[3][4][5] It is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2]
3. My this compound solution appears to have precipitated upon dilution in aqueous buffer or cell culture media. What should I do? This compound has poor aqueous solubility. When diluting the DMSO stock solution, it is crucial to do so in a stepwise manner and ensure thorough mixing. For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1][2] For cell culture experiments, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and precipitation. If precipitation occurs, you can try to gently warm the solution or use sonication to aid dissolution.[1] However, it is always best to prepare fresh working solutions from the stock immediately before use.[1]
4. I am observing lower than expected potency of this compound in my cellular assay. What could be the cause? Several factors could contribute to reduced potency: • Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. • Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6, in liver microsomes.[6] If you are using primary cells or cell lines with metabolic activity, the compound may be cleared over time. The half-life of this compound during phase I metabolism has been reported to be less than 30 minutes, indicating high clearance.[2][6] Consider the incubation time in your assay design. • Assay Conditions: The presence of high serum concentrations in the culture medium can lead to protein binding, reducing the effective concentration of the inhibitor. • Cellular Uptake: Insufficient cellular uptake could also be a factor.
5. Are there any known off-target effects of this compound? This compound has been shown to be a selective inhibitor of coronavirus PLpro and does not significantly inhibit human deubiquitinating enzymes (DUBs).[3][4][5] However, at higher concentrations, it can inhibit CYP2C9 and CYP3A4.[2][6] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects in your specific system.
6. What is the expected IC50 value for this compound against SARS-CoV-2 PLpro? The in vitro IC50 value for this compound against SARS-CoV-2 PLpro is typically in the range of 0.8 µM to 2.1 µM.[3][4][7] The EC50 in cell-based antiviral assays is generally higher, with reported values around 14.5 µM to 27.6 µM.[1][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Physicochemical and Storage Information

ParameterValueReference
Molecular Weight 304.39 g/mol [3][4][5]
Molecular Formula C₂₀H₂₀N₂O[3][4][5]
Solubility ≤ 100 mM in DMSO and ethanol[3][4][5]
Powder Storage -20°C (up to 3 years) or 4°C (up to 2 years)[1][2]
Solution Storage -80°C (up to 1 year) or -20°C (up to 1 month) in DMSO[2]

Table 2: In Vitro Potency and Metabolic Stability

ParameterValueReference
SARS-CoV-2 PLpro IC₅₀ 0.8 - 2.1 µM[3][4][7]
SARS-CoV PLpro IC₅₀ 0.6 µM[3][4]
Antiviral EC₅₀ (Vero E6 cells) 14.5 - 27.6 µM[1][8]
Metabolic Half-life (Phase I) < 30 minutes[2][6]

Experimental Protocols

Key Experimental Methodologies

1. In Vitro SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a general method for assessing PLpro activity.[9]

  • Materials:

    • Recombinant SARS-CoV-2 PLpro

    • Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)

    • Assay Buffer: 50 mM HEPES, pH 7.4, 0.1 mg/ml BSA, 2 mM DTT, 0.01% Triton X-100

    • This compound stock solution in DMSO

    • 384-well black, non-binding plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add recombinant SARS-CoV-2 PLpro to each well to a final concentration of 100 nM.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to a final concentration of 50 µM.

    • Immediately begin monitoring the fluorescence signal at 340 nm excitation and 450 nm emission.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cellular Antiviral Assay (Vero E6 cells)

This protocol outlines a general method for evaluating the antiviral activity of this compound in a cell-based assay.[10]

  • Materials:

    • Vero E6 cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • SARS-CoV-2 virus stock

    • This compound stock solution in DMSO

    • 96-well cell culture plates

    • Reagents for quantifying viral replication (e.g., qRT-PCR for viral RNA or CPE reduction assay)

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept at a non-toxic level (e.g., <0.5%).

    • Remove the growth medium from the cells and add the medium containing the this compound dilutions or a vehicle control.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for the desired time period (e.g., 48 hours).

    • After incubation, quantify the extent of viral replication using a suitable method:

      • qRT-PCR: Extract RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify viral RNA levels.

      • CPE Reduction Assay: Visually assess the cytopathic effect (CPE) in each well and determine the concentration of this compound that protects 50% of the cells from virus-induced death.

    • Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathway of SARS-CoV-2 PLpro Inhibition of Innate Immunity

The SARS-CoV-2 papain-like protease (PLpro) plays a crucial role in viral replication and evasion of the host's innate immune response. PLpro cleaves ubiquitin and ISG15 from host proteins, thereby inhibiting the downstream signaling pathways that lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This compound inhibits this activity of PLpro, thus restoring the host's antiviral response.

GRL0617_PLpro_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_immune_activation Innate Immune Activation cluster_response Antiviral Response PLpro PLpro RIG_I RIG-I PLpro->RIG_I Deubiquitination/ DeISGylation MAVS MAVS PLpro->MAVS TBK1_IKKi TBK1/IKKi PLpro->TBK1_IKKi IRF3 IRF3 PLpro->IRF3 NF_kB NF-κB PLpro->NF_kB RIG_I->MAVS MAVS->TBK1_IKKi MAVS->NF_kB TBK1_IKKi->IRF3 IFN Type I IFN Production IRF3->IFN Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines This compound This compound This compound->PLpro Inhibition GRL0617_Workflow storage 1. Storage of this compound Powder (-20°C) stock_prep 2. Prepare High-Concentration Stock (Anhydrous DMSO) storage->stock_prep aliquot 3. Aliquot into Single-Use Vials stock_prep->aliquot stock_storage 4. Store Stock Solution (-80°C or -20°C) aliquot->stock_storage working_prep 5. Prepare Fresh Working Solution (Dilute in Assay Buffer/Media) stock_storage->working_prep cell_treatment 6. Treat Cells with this compound working_prep->cell_treatment incubation 7. Incubate for a Defined Period cell_treatment->incubation analysis 8. Analyze Experimental Endpoint incubation->analysis

References

Technical Support Center: Overcoming GRL0617 Low Potency in Certain Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the variable potency of GRL0617 in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-covalent, competitive inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is a viral enzyme crucial for cleaving the viral polyprotein, a process essential for viral replication. Additionally, PLpro interferes with the host's innate immune response by removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins, thereby dampening antiviral signaling. This compound inhibits these functions, thus blocking viral replication and supporting the host's immune defenses.

Q2: I am observing lower than expected potency of this compound in my cell line. What are the potential reasons?

A2: Several factors can contribute to the apparent low potency of this compound in specific cell lines:

  • Metabolic Instability: this compound can be metabolized by cytochrome P450 enzymes in the liver, particularly CYP3A4, CYP3A5, and CYP2D6. Cell lines with high expression of these enzymes may rapidly degrade this compound, reducing its effective concentration.

  • Cell Permeability and Efflux: The ability of this compound to enter the cell and reach its target can vary between cell lines. Some cell lines may have active efflux pumps (like P-glycoprotein) that remove the compound from the cell, lowering its intracellular concentration.

  • Experimental Conditions: Variations in experimental parameters such as cell density, passage number, confluency, and incubation time can significantly impact the observed IC50 value.

  • Assay-Specific Factors: The choice of assay to measure this compound's effect can influence the outcome. For example, a viral replication assay might yield different potency values compared to a biochemical assay measuring PLpro's deubiquitinase activity.

  • Cell Line-Specific Differences in PLpro Pathway: Although PLpro is a viral enzyme, the host cell's ubiquitin and ISG15 signaling pathways, which are targeted by PLpro, can differ between cell lines, potentially affecting the downstream consequences of PLpro inhibition.

Q3: How can I troubleshoot the variability in my experimental results with this compound?

A3: To improve the consistency of your results, consider the following troubleshooting steps:

  • Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat them at a consistent confluency level.

  • Optimize Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Positive controls, such as a known potent PLpro inhibitor, can help validate the assay.

  • Consider a Time-Course Experiment: The inhibitory effect of this compound may be time-dependent. Performing a time-course experiment can help determine the optimal incubation time for your specific cell line and assay.

  • Assess Cell Viability: At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects leading to cytotoxicity. It is crucial to perform a cell viability assay to distinguish between specific antiviral effects and general toxicity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues of low this compound potency.

Problem: Observed IC50/EC50 of this compound is significantly higher than reported values.

Troubleshooting_GRL0617_Potency cluster_protocols Protocol Checks cluster_compound Compound Checks cluster_cells Cell Line Checks cluster_assay Assay Checks cluster_advanced Advanced Checks Start Start: Low this compound Potency Observed Check_Protocols Step 1: Verify Experimental Protocols Start->Check_Protocols Check_Compound Step 2: Assess Compound Integrity & Handling Check_Protocols->Check_Compound Protocols Correct P1 Cell density & confluency consistent? Check_Protocols->P1 P2 Incubation time appropriate? Check_Protocols->P2 P3 Vehicle control concentration correct? Check_Protocols->P3 Check_Cells Step 3: Evaluate Cell Line Characteristics Check_Compound->Check_Cells Compound OK C1 Fresh dilutions used? Check_Compound->C1 C2 Proper storage conditions? Check_Compound->C2 C3 Confirm compound identity & purity? Check_Compound->C3 Check_Assay Step 4: Analyze Assay Parameters Check_Cells->Check_Assay Cells Characterized CL1 Low passage number used? Check_Cells->CL1 CL2 Test for mycoplasma contamination? Check_Cells->CL2 CL3 Consider metabolic enzyme expression profile? Check_Cells->CL3 CL4 Investigate efflux pump activity? Check_Cells->CL4 Advanced_Troubleshooting Step 5: Advanced Troubleshooting Check_Assay->Advanced_Troubleshooting Assay Optimized A1 Assay readout linear and not saturated? Check_Assay->A1 A2 Is the assay endpoint appropriate? Check_Assay->A2 A3 Consider orthogonal assays? Check_Assay->A3 Solution Resolution Advanced_Troubleshooting->Solution AT1 Measure intracellular compound concentration? Advanced_Troubleshooting->AT1 AT2 Assess target engagement in cells? Advanced_Troubleshooting->AT2

Caption: Troubleshooting workflow for low this compound potency.

Data Presentation: Potency of this compound

The following table summarizes the reported potency of this compound in various assays and cell lines. Note that direct comparison of values should be done with caution due to differences in experimental conditions.

Assay TypeTargetCell Line/SystemIC50 / EC50 (µM)Reference
Enzymatic AssaySARS-CoV PLpro-IC50: 0.6
Enzymatic AssaySARS-CoV-2 PLpro-IC50: 0.8
Enzymatic AssaySARS-CoV-2 PLpro-IC50: 2.1 ± 0.2
Antiviral AssaySARS-CoVVero E6EC50: 14.5
Antiviral AssaySARS-CoV-2Vero E6EC50: 21 ± 2
Antiviral AssaySARS-CoV-2Caco-2-

Signaling Pathway

The diagram below illustrates the dual roles of SARS-CoV-2 Papain-like Protease (PLpro) and the inhibitory action of this compound.

PLpro_Signaling_Pathway cluster_viral Viral Replication Pathway cluster_host Host Immune Response Pathway Viral_Polyprotein Viral Polyprotein (pp1a/ab) PLpro SARS-CoV-2 PLpro Viral_Polyprotein->PLpro Cleavage Site NSPs Non-Structural Proteins (NSPs) (Essential for Replication) PLpro->NSPs Processes Host_Protein Host Protein PLpro->Host_Protein Removes Ub/ISG15 Viral_Replication Viral Replication NSPs->Viral_Replication Leads to Ub_ISG15 Ubiquitin (Ub) & Interferon-Stimulated Gene 15 (ISG15) Modified_Host_Protein Ub/ISG15-Modified Host Protein Ub_ISG15->Modified_Host_Protein Conjugation Modified_Host_Protein->PLpro Deconjugation Site Innate_Immunity Innate Immune Response (Antiviral Signaling) Modified_Host_Protein->Innate_Immunity Activates This compound This compound This compound->PLpro Inhibits

Caption: this compound inhibits PLpro's roles in viral replication and immune evasion.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound potency.

Viral Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Overlay medium (e.g., containing 1% Avicel or agarose)

  • Formalin for fixation

  • Crystal violet staining solution

Methodology:

  • Cell Seeding:

    • The day before the experiment, seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well).

    • Incubate overnight at 37°C with 5% CO2.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).

    • Dilute the SARS-CoV-2 stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 100-200 plaque-forming units (PFU)/well).

    • Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C. Include a virus-only control and a no-virus control.

  • Infection:

    • Wash the confluent cell monolayers with PBS.

    • Add the this compound-virus mixtures to the respective wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates at 37°C with 5% CO2 for 24-72 hours, depending on the virus and cell line, until plaques are visible.

  • Fixation and Staining:

    • After incubation, fix the cells with 10% formalin for at least 24 hours at 4°C.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

PLpro Deubiquitinase (DUB) Activity Assay

This biochemical assay measures the ability of this compound to inhibit the deubiquitinase activity of PLpro using a fluorogenic substrate.

Materials:

  • Recombinant purified SARS-CoV-2 PLpro enzyme

  • Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110)

  • PLpro assay buffer

  • This compound stock solution

  • Black, low-binding 96- or 384-well plates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of PLpro in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.

    • Prepare a working solution of the fluorogenic ubiquitin substrate in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer. Include a no-inhibitor control and a no-enzyme control.

  • Assay Procedure:

    • Add the this compound dilutions or control solutions to the wells of the microplate.

    • Add the PLpro enzyme solution to all wells except the no-enzyme control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Record kinetic readings at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from the no-enzyme control.

    • Calculate the percentage of PLpro inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., using a luminescent ATP-based assay)

This assay is crucial to assess the cytotoxicity of this compound and ensure that observed antiviral effects are not due to cell death.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control and a no-cell control (medium only).

    • Add the compound dilutions to the cells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents by placing the plate on an orbital shaker for a few minutes.

    • Incubate at room temperature for a short period to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

interpreting unexpected results in GRL0617 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with GRL0617. It addresses potential unexpected results and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound.

Q1: Why is the observed IC50 or EC50 value for this compound significantly higher than what is reported in the literature?

A1: Several factors can contribute to reduced potency of this compound in your assays:

  • Compound Solubility and Stability: this compound has limited aqueous solubility.[1] Ensure that your stock solutions in DMSO are freshly prepared and that the final concentration of DMSO in your assay medium is low and consistent across experiments to avoid precipitation.[1] The compound may also degrade over time, so using a fresh aliquot for each experiment is recommended.

  • Assay Conditions: The inhibitory activity of this compound can be influenced by the specific conditions of your assay. Factors such as substrate concentration in enzymatic assays, or the multiplicity of infection (MOI) in cell-based assays, can impact the apparent potency.[2] For instance, a higher substrate concentration may require a higher concentration of a competitive inhibitor like this compound to achieve the same level of inhibition.

  • Enzyme/Protein Quality: In in-vitro assays, the purity and activity of the recombinant papain-like protease (PLpro) are critical. Ensure the enzyme is properly folded and active.

  • Cell Line Differences: Different cell lines may exhibit varying sensitivity to the compound.

Q2: I'm observing significant cytotoxicity at concentrations where this compound is expected to be effective. What could be the cause?

A2: Unexpected cytotoxicity can stem from several sources:

  • Off-Target Effects: While this compound is selective, at higher concentrations it may exhibit off-target effects. It has been shown to inhibit major drug-metabolizing enzymes like CYP2C9 and CYP3A4, which could contribute to toxicity in certain cellular contexts.[3][4]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CCK8) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[5][6] This will help in establishing a therapeutic window.

  • Compound Purity: Impurities in the this compound sample could be responsible for the observed toxicity. Ensure you are using a high-purity compound.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.

Q3: this compound shows potent activity in one cell line but is much less effective in another. Why the discrepancy?

A3: This is a common challenge in drug development and can be attributed to cell-line specific differences in drug metabolism:

  • Metabolism by Cytochrome P450 (CYP) Enzymes: this compound is metabolized by hepatic CYP enzymes, particularly CYP3A4, CYP3A5, and CYP2D6.[3][4][7] Different cell lines express varying levels of these enzymes. A cell line with high expression of these CYPs may metabolize and inactivate this compound more rapidly, leading to reduced apparent efficacy.

  • Cellular Uptake and Efflux: Differences in the expression of drug transporters in the cell membrane can affect the intracellular concentration of this compound.

Q4: My in-vitro enzymatic assay shows no inhibition with this compound. What should I check?

A4: If this compound appears inactive in your enzymatic assay, consider the following troubleshooting steps:

  • Confirm Enzyme Activity: First, ensure that your PLpro enzyme is active using a positive control substrate (e.g., RLRGG-AMC) and in the absence of any inhibitor.[2]

  • Check Compound Integrity: Verify the identity and purity of your this compound sample. If possible, confirm its molecular weight via mass spectrometry.

  • Review Assay Buffer Composition: Ensure that the components of your assay buffer are compatible with this compound and do not interfere with its activity.

  • Positive Control Inhibitor: Include a known PLpro inhibitor as a positive control in your experiment to validate the assay system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In-Vitro and Cell-Based Potency of this compound

TargetAssay TypeValueCell LineReference
SARS-CoV PLproIn-vitro IC500.6 µMN/A[4][5]
SARS-CoV-2 PLproIn-vitro IC502.1 ± 0.2 µMN/A[8]
SARS-CoVAntiviral EC5015 µMVero E6[4][9]
SARS-CoV-2Antiviral EC5021 ± 2 µMVero E6[5]

Table 2: Metabolic Profile of this compound

ParameterDescriptionFindingReference
Primary Metabolizing Enzymes Cytochrome P450 isoforms responsible for this compound metabolism.CYP3A4, CYP3A5, CYP2D6[4][7]
Metabolic Reactions The main chemical modifications to this compound during metabolism.Hydroxylation and desaturation of the para-amino toluene side chain.[3]
In-vitro Half-life Stability in human liver microsomes.~26-30 minutes[3]
CYP Inhibition Potential for drug-drug interactions.This compound inhibits CYP2C9 and CYP3A4.[7]

Experimental Protocols

Protocol 1: In-Vitro PLpro Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for measuring the inhibition of PLpro by this compound using a fluorogenic peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • PLpro Enzyme: Dilute recombinant SARS-CoV-2 PLpro to the desired final concentration (e.g., 50 nM) in Assay Buffer.

    • Substrate: Prepare a stock solution of RLRGG-AMC in DMSO and dilute to the desired final concentration (e.g., 20 µM) in Assay Buffer.[2]

    • This compound: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells.

  • Assay Procedure:

    • Add 25 µL of the PLpro enzyme solution to the wells of a 96-well black plate.

    • Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay (qRT-PCR)

This protocol outlines a general method to assess the antiviral efficacy of this compound in a cell culture model.

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Viral Infection:

    • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.[2]

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 48 hours).

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the number of viral RNA copies. Use primers and probes specific to a viral gene (e.g., the spike protein gene).[2]

  • Data Analysis:

    • Normalize the viral RNA copy numbers to the vehicle-treated control.

    • Plot the percentage of viral replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

  • Cytotoxicity Assay:

    • In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity using an appropriate assay (e.g., CCK8).[5]

Visualizations

Signaling Pathway and Experimental Workflows

GRL0617_Mechanism This compound Mechanism of Action cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro Papain-Like Protease (PLpro) ViralReplication Viral Replication PLpro->ViralReplication enables Ub_ISG15 Ubiquitin (Ub) & ISG15 PLpro->Ub_ISG15 cleaves (deubiquitination/ deISGylation) ViralPolyprotein Viral Polyprotein ViralPolyprotein->PLpro cleavage InnateImmunity Innate Immune Response (e.g., Type I IFN) Ub_ISG15->InnateImmunity activates This compound This compound This compound->PLpro inhibits PLpro_Inhibition PLpro Inhibition This compound->PLpro_Inhibition PLpro_Inhibition->ViralReplication blocks Immune_Restoration Immune Response Restored PLpro_Inhibition->Immune_Restoration leads to

Caption: this compound inhibits PLpro, blocking viral replication and restoring host immunity.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Results Start Unexpected Result Observed CheckCompound Verify Compound Integrity (Purity, Solubility, Storage) Start->CheckCompound CheckAssay Review Assay Parameters (Controls, Reagents, Conditions) Start->CheckAssay CheckCells Evaluate Cell Line (Health, Metabolism, Sensitivity) Start->CheckCells Decision1 Compound Issue? CheckCompound->Decision1 Decision2 Assay Issue? CheckAssay->Decision2 Decision3 Cell-based Issue? CheckCells->Decision3 Decision1->Decision2 No ActionCompound Source New Compound Prepare Fresh Stocks Decision1->ActionCompound Yes Decision2->Decision3 No ActionAssay Optimize Assay Conditions Validate with Controls Decision2->ActionAssay Yes ActionCells Run Cytotoxicity Assay Use Different Cell Line Decision3->ActionCells Yes End Problem Resolved Decision3->End No ActionCompound->End ActionAssay->End ActionCells->End

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: GRL0617 Efficacy and Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and experimental protocols for researchers investigating the efficacy of GRL0617, a selective inhibitor of the coronavirus papain-like protease (PLpro).[1][2][3] While not a commonly reported issue for this compound, decreased intracellular drug concentration due to efflux pump activity is a known mechanism of resistance for many small molecule inhibitors. This resource is designed to help you investigate if efflux pumps may be impacting your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[2][3] It functions by inhibiting the deubiquitinase and deISGylase activity of PLpro, which is crucial for viral replication and evasion of the host's innate immune response.

Q2: My in vitro experiments with this compound are showing lower than expected efficacy. Could efflux pumps be responsible?

While the primary mechanism of resistance to this compound has been associated with mutations in the PLpro enzyme, reduced intracellular concentration due to efflux pump activity is a potential, though less documented, contributing factor. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance that can affect a wide range of small molecule drugs.[4][5][6][7] If your experimental system (e.g., cell line) is known to express high levels of these transporters, it is worth investigating their potential role.

Q3: What are efflux pump inhibitors and how can they help improve this compound efficacy?

Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps.[8][9] By inhibiting these pumps, EPIs can increase the intracellular concentration of a co-administered drug, potentially restoring its efficacy.[8] If this compound is being removed from your cells by efflux pumps, co-administration with an appropriate EPI could enhance its antiviral effect.

Q4: Which efflux pump inhibitors are commonly used in research?

Several generations of efflux pump inhibitors have been identified. First-generation inhibitors, which are often used in research due to their availability, include verapamil and cyclosporin A.[5][7] These compounds are known to inhibit P-gp and other transporters.[10][11] However, they can have off-target effects and their use requires careful experimental design. Newer generations of inhibitors offer higher specificity and reduced toxicity.

Troubleshooting Guide

Problem: this compound shows reduced activity in our cell-based assays compared to biochemical assays.

This discrepancy could arise from several factors, including poor cell permeability, rapid metabolism, or active efflux of the compound from the cells. The following steps can help you determine if efflux pumps are playing a role.

Step 1: Assess the Efflux Pump Activity of Your Cell Line

Before testing the effect of EPIs on this compound efficacy, it is crucial to determine if your cell line exhibits significant efflux pump activity. This can be achieved using a fluorescent dye efflux assay.

  • Rationale: These assays use fluorescent substrates of common efflux pumps. If the cells actively pump out the dye, it indicates the presence of functional efflux pumps. Inhibition of this process by a known EPI confirms the activity of these pumps.

  • Recommended Assay: Rhodamine 123 or Calcein-AM Efflux Assay. Rhodamine 123 is a substrate for P-gp and to a lesser extent, MRP1.[12][13][14] Calcein-AM is a substrate for both P-gp and MRP1.[15][16][17]

Step 2: Evaluate the Synergy between this compound and an Efflux Pump Inhibitor

If your cells show significant efflux pump activity, the next step is to determine if inhibiting these pumps can enhance the efficacy of this compound.

  • Rationale: A synergistic effect, where the combined effect of two drugs is greater than the sum of their individual effects, would suggest that the EPI is preventing the efflux of this compound, thereby increasing its intracellular concentration and antiviral activity.

  • Recommended Assay: Checkerboard Assay to determine the Fractional Inhibitory Concentration (FIC) index.[18][19][20][21]

Data Presentation

Table 1: Common Efflux Pump Inhibitors for Research

InhibitorTarget Efflux Pump(s)Typical Working ConcentrationNotes
VerapamilP-gp (ABCB1), MATE pumps1-20 µMFirst-generation inhibitor, can have off-target effects on calcium channels.[10][22][23][24][25]
Cyclosporin AP-gp (ABCB1)1-10 µMFirst-generation inhibitor, potent immunosuppressant.[11]
MK-571MRP1 (ABCC1)10-50 µMMore specific for MRP family transporters.
Ko143BCRP (ABCG2)0.1-1 µMPotent and specific BCRP inhibitor.

Table 2: Interpreting Checkerboard Assay Results

Fractional Inhibitory Concentration (FIC) IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

Objective: To qualitatively and quantitatively assess the activity of P-gp and other efflux pumps in your cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (positive control inhibitor, stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Pre-incubation with Inhibitor:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of culture medium containing the desired concentration of verapamil (e.g., 20 µM) or vehicle control (DMSO) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each well to a final concentration of 5 µM.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Efflux Phase:

    • Remove the medium containing Rhodamine 123 and the inhibitor.

    • Wash the cells three times with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a plate reader (Ex: 485 nm, Em: 530 nm).

Expected Results: Cells with high efflux activity will show low Rhodamine 123 fluorescence. In the presence of an effective inhibitor like verapamil, the fluorescence should increase significantly, indicating that the dye is being retained within the cells.

Protocol 2: Checkerboard Synergy Assay

Objective: To determine the interaction between this compound and an efflux pump inhibitor.

Materials:

  • This compound (stock solution in DMSO)

  • Efflux pump inhibitor (e.g., verapamil, stock solution in DMSO or water)

  • 96-well tissue culture plates

  • Cell line of interest

  • Assay for measuring this compound efficacy (e.g., viral replication assay, cell viability assay)

Procedure:

  • Determine the MIC/EC50 of Individual Compounds: Before performing the checkerboard assay, determine the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of this compound and the efflux pump inhibitor individually on your cell line.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., from 8x MIC to 0.125x MIC).

    • Prepare serial dilutions of the efflux pump inhibitor along the y-axis (e.g., from 8x MIC to 0.125x MIC).

  • Cell Seeding and Treatment:

    • Seed your cells in the 96-well plate containing the drug dilutions.

    • Include wells with each drug alone and no-drug controls.

  • Incubation: Incubate the plate for the appropriate duration for your specific assay (e.g., 48-72 hours for a viral replication assay).

  • Assay Readout: Perform your chosen assay to measure the effect of the drug combinations (e.g., quantify viral load, measure cell viability).

  • Data Analysis:

    • For each combination, determine the MIC or EC50.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of this compound + FIC of Inhibitor

Expected Results: An FIC index of ≤ 0.5 indicates synergy, suggesting that the efflux pump inhibitor is enhancing the activity of this compound.

Visualizations

GRL0617_Efflux_Hypothesis cluster_cell Cell cluster_inhibitor Therapeutic Intervention GRL0617_in This compound (Intracellular) PLpro Viral PLpro GRL0617_in->PLpro Inhibits EffluxPump Efflux Pump (e.g., P-gp) GRL0617_in->EffluxPump Substrate? ViralReplication Viral Replication PLpro->ViralReplication Promotes GRL0617_ex This compound (Extracellular) EffluxPump->GRL0617_ex Efflux GRL0617_ex->GRL0617_in Enters Cell EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibits

Caption: Hypothetical mechanism of reduced this compound efficacy due to efflux pump activity.

Efflux_Assay_Workflow start Seed cells in 96-well plate preincubate Pre-incubate with EPI (e.g., Verapamil) or vehicle start->preincubate load_dye Load cells with fluorescent substrate (e.g., Rhodamine 123) preincubate->load_dye wash Wash cells with ice-cold PBS load_dye->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data: Compare fluorescence with and without EPI measure->analyze

Caption: Experimental workflow for a fluorescent dye-based efflux pump activity assay.

References

GRL0617 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the use of GRL0617, a selective inhibitor of the viral papain-like protease (PLpro), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] PLpro is a viral enzyme with two main functions: processing the viral polyprotein for replication and suppressing the host's innate immune response.[3][4] It achieves the latter by removing ubiquitin (deubiquitination) and interferon-stimulated gene 15 (deISGylation) modifications from host proteins that are crucial for antiviral signaling. This compound binds to the PLpro enzyme, blocking these activities and thereby inhibiting viral replication and restoring the host's antiviral interferon response.[1][4]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated antiviral activity in various cell lines commonly used in virology research, including Vero E6 (African green monkey kidney epithelial cells) and Caco-2 (human colorectal adenocarcinoma cells).[5][6] It has also been used in HEK293T cells for mechanistic studies.[7]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, with reported solubilities of up to 100 mM.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: Is this compound cytotoxic?

A4: this compound has shown low cytotoxicity in cell-based assays. For instance, in Vero E6 cells, no apparent cytotoxicity was observed at concentrations up to 100 μM.[4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CCK-8) in your specific cell line to determine the optimal non-toxic working concentration range.

This compound Efficacy and Properties

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueCell Line/SystemReference
IC50 (SARS-CoV-2 PLpro) 0.8 - 2.2 µMBiochemical Assay[1][8]
EC50 (SARS-CoV-2) 21 - 25.14 µMVero E6, Caco-2[3][5][7]
CC50 > 100 µMVero E6[4]
Solubility 100 mM (DMSO), 100 mM (Ethanol)-[1]
Metabolic Half-life ~26.4 minutesHuman Liver Microsomes (NADPH-dependent)[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no inhibitory effect observed Compound Instability: this compound may degrade in the cell culture medium over long incubation periods. Incorrect Concentration: Errors in stock solution preparation or dilution. Cellular Efflux: Active transport of the compound out of the cells.Assess Stability: Perform a stability study of this compound in your specific medium (see protocol below). Consider replenishing the medium with fresh compound for long-term experiments. Verify Concentration: Prepare fresh stock solutions and carefully check all calculations and dilutions. Use Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor may enhance this compound's intracellular concentration and efficacy.
Precipitation of this compound in cell culture medium Low Solubility in Aqueous Medium: While soluble in DMSO, this compound's solubility in aqueous media is limited. High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells.Optimize Dilution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent both cytotoxicity and precipitation. Prepare intermediate dilutions in medium if necessary. Pre-warm Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly.
High variability between experimental replicates Inconsistent Cell Seeding: Uneven cell distribution across wells. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. Edge Effects in Multi-well Plates: Increased evaporation in the outer wells of a plate.Ensure Homogeneous Cell Suspension: Gently resuspend cells before seeding to ensure a uniform density in each well. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to create a humidity barrier.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of PLpro and Restoration of Innate Immunity

GRL0617_Mechanism This compound Mechanism of Action cluster_host Host Cell Virus Coronavirus PLpro Papain-like Protease (PLpro) Virus->PLpro produces ViralPolyprotein Viral Polyprotein PLpro->ViralPolyprotein cleaves HostProteins Host Signaling Proteins (e.g., STING, IRF3) PLpro->HostProteins removes Ub/ISG15 from This compound This compound This compound->PLpro inhibits ViralReplication Viral Replication ViralPolyprotein->ViralReplication leads to Ub_ISG15 Ubiquitin (Ub) & ISG15 Modifications HostProteins->Ub_ISG15 are modified by InnateImmunity Innate Immune Response (Type I IFN) Ub_ISG15->InnateImmunity activates

Caption: this compound inhibits viral PLpro, preventing viral replication and restoring the host's innate immune response.

Experimental Workflow for Assessing this compound Stability in Cell Culture Media

Stability_Workflow This compound Stability Assessment Workflow PrepStock Prepare this compound Stock Solution (in DMSO) SpikeMedia Spike Pre-warmed Cell Culture Medium PrepStock->SpikeMedia Incubate Incubate at 37°C, 5% CO2 SpikeMedia->Incubate CollectSamples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->CollectSamples Analyze Analyze this compound Concentration (e.g., HPLC-MS) CollectSamples->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate Plot Plot Data and Determine Half-life Calculate->Plot

References

Validation & Comparative

Validating GRL0617: A Comparative Guide to its Antiviral Activity Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of GRL0617 against SARS-CoV-2, benchmarked against established positive controls, Remdesivir and E64d. The following sections detail the quantitative antiviral efficacy, experimental methodologies, and the distinct mechanisms of action of these compounds.

Comparative Antiviral Efficacy

The antiviral potency of this compound was evaluated in comparison to Remdesivir and E64d against SARS-CoV-2 in Vero E6 cells, a standard cell line for coronavirus research. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their antiviral activity.

CompoundTargetAssay TypeCell LineEC50 (µM)IC50 (µM)
This compound Papain-like Protease (PLpro)Cell-based assayVero E621 ± 2[1]2.1[1][2]
Remdesivir RNA-dependent RNA Polymerase (RdRp)Cell-based assayVero E61.65 - 6.6Not specified in retrieved results
E64d CathepsinsPseudovirus entry assayVero E6Not specified in retrieved resultsNot specified in retrieved results

Note: E64d's efficacy is demonstrated by its ability to inhibit the entry of SARS-CoV-2 pseudoviruses into Vero E6 cells, indicating its role as a viral entry inhibitor. A specific EC50 value in the context of a live virus assay in Vero E6 cells was not available in the retrieved search results.

Mechanisms of Antiviral Action

This compound, Remdesivir, and E64d each target distinct and critical stages of the SARS-CoV-2 lifecycle, providing different strategies for antiviral intervention.

This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro)[1][3]. PLpro is a crucial enzyme for viral replication, responsible for processing the viral polyprotein into functional non-structural proteins. Furthermore, PLpro plays a role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins[4]. By inhibiting PLpro, this compound directly hinders viral replication and may also help to restore the host's antiviral immune signaling.

Remdesivir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp)[5]. As a nucleotide analog prodrug, it is metabolized within the host cell to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of RNA synthesis and thereby halting viral replication.

E64d acts as a pan-cathepsin inhibitor, targeting the host cell's machinery that the virus hijacks for entry. For SARS-CoV-2, entry into host cells can be mediated by the serine protease TMPRSS2 at the cell surface or by cathepsins in the endosomes following viral uptake. In cell types like Vero E6, which have low TMPRSS2 expression, the endosomal entry pathway and, consequently, cathepsin activity are critical for viral entry. E64d blocks this pathway by inhibiting cathepsins, thus preventing the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.

Experimental Protocols

The validation of antiviral activity for this compound and the positive controls was conducted using standard in vitro assays. The general methodologies for these key experiments are outlined below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Vero E6 cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound, Remdesivir) or a vehicle control.

  • Virus Infection: Following a pre-incubation period with the compound, the cells are infected with a known titer of SARS-CoV-2.

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of cytopathic effects in the control wells.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures the metabolic activity of living cells.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

  • Cell Seeding: Vero E6 cells are seeded in 6-well or 12-well plates and grown to confluency.

  • Virus Treatment: A standardized amount of SARS-CoV-2 is pre-incubated with various concentrations of the antiviral compound.

  • Infection: The cell monolayers are then infected with the treated virus.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 is determined.

Visualizing the Mechanisms

To further illustrate the points of intervention for this compound and the positive controls, the following diagrams depict the experimental workflow and the targeted viral signaling pathways.

Antiviral_Assay_Workflow Experimental Workflow for Antiviral Activity Validation cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation_analysis Incubation & Analysis Cell_Culture Vero E6 Cell Culture Cell_Seeding Seed Vero E6 Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of This compound & Controls Compound_Addition Add Compound Dilutions to Cells Compound_Dilution->Compound_Addition Virus_Stock SARS-CoV-2 Stock Preparation & Titration Virus_Infection Infect Cells with SARS-CoV-2 Virus_Stock->Virus_Infection Cell_Seeding->Compound_Addition Compound_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation CPE_Assay Measure Cytopathic Effect (CPE) (e.g., CellTiter-Glo) Incubation->CPE_Assay Data_Analysis Calculate EC50 values CPE_Assay->Data_Analysis

Caption: Workflow for validating antiviral activity.

SARS_CoV_2_Lifecycle_and_Inhibitors SARS-CoV-2 Lifecycle and Points of Inhibition cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication & Translation cluster_assembly Viral Assembly & Release Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion & Viral RNA Release Endosome->Fusion Translation Translation of Polyproteins Fusion->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Assembly of New Virions Replication->Assembly Release Release via Exocytosis Assembly->Release SARS_CoV_2 SARS-CoV-2 Virion Release->SARS_CoV_2 New Virions SARS_CoV_2->Endocytosis This compound This compound This compound->Proteolysis Inhibits PLpro Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp E64d E64d E64d->Endosome Inhibits Cathepsins

Caption: SARS-CoV-2 lifecycle and inhibitor targets.

References

GRL0617 and its Derivatives: A Structural and Functional Comparison of Papain-Like Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the papain-like protease (PLpro) inhibitor GRL0617 and its derivatives. The following sections detail their structural differences, comparative efficacy based on experimental data, and the methodologies used in these assessments.

This compound is a noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a crucial enzyme for both viral replication and evasion of the host's innate immune system.[1][2] Its naphthalene-based scaffold has served as a foundation for the development of numerous derivatives with improved potency and antiviral activity.[1][3] Strategic modifications to the this compound structure, such as alterations to the naphthalene ring and extensions of the aromatic amino or orthomethyl groups, have led to derivatives with inhibitory activity in the nanomolar range.[3]

Comparative Efficacy of this compound and Derivatives

The performance of this compound and its derivatives has been quantified through in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against SARS-CoV-2 PLpro, and through cell-based assays to determine their half-maximal effective concentration (EC50) in inhibiting viral replication. The data presented below summarizes the key findings from various studies.

CompoundModification from this compoundPLpro IC50 (µM)Viral Replication EC50 (µM)Reference
This compound -0.6 - 2.314.5 - 27.6[1][4][5][6][7]
Jun9-53-2 Modified benzylmethylnaphthylethanamineNot Reported8.89[4]
Jun9-72-2 Modified benzylmethylnaphthylethanamineNot Reported8.32[4]
Jun11875 Biarylphenyl scaffold0.0132 (Ki)Not Reported[8]
Jun12682 Biarylbenzamide scaffold< 0.10.42 - 0.51[8]
Analogue 19 Naphthyl subunit modification0.440.18[9]
Covalent Inhibitor (Cp7) Fumarate reactive warhead0.0941.1[8]

Structural Comparison

The core structure of this compound is 5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide. Derivatives have been developed by modifying this scaffold. For example, the Jun9 series involves modifications to the benzylmethylnaphthylethanamine portion.[3] The Jun11 and Jun12 series introduce biarylphenyl and biarylbenzamide scaffolds, respectively, leading to significant improvements in inhibitory constants (Ki).[8] Another strategy has been the development of covalent inhibitors by incorporating a fumarate reactive warhead, which targets the active site cysteine of PLpro.[1]

Signaling Pathway of PLpro and Inhibition by this compound Derivatives

SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it cleaves the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex. Secondly, it acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and ISG15 protein tags from host proteins. This interference with the ubiquitin and ISG15 signaling pathways helps the virus to evade the host's innate immune response, particularly the type I interferon response. This compound and its derivatives inhibit these functions of PLpro, thereby blocking viral replication and restoring the host's antiviral defenses.[2]

PLpro_Signaling_Pathway cluster_virus Viral Replication cluster_host Host Immune Evasion Viral Polyprotein Viral Polyprotein nsp1/2/3 nsp1/2/3 Viral Polyprotein->nsp1/2/3 PLpro Cleavage Replication-Transcription Complex Replication-Transcription Complex nsp1/2/3->Replication-Transcription Complex Host Proteins Host Proteins Ub/ISG15-tagged Proteins Ub/ISG15-tagged Proteins Host Proteins->Ub/ISG15-tagged Proteins Ubiquitination/ ISGylation Ub/ISG15-tagged Proteins->Host Proteins PLpro Deubiquitination/ DeISGylation Innate Immune Response\n(Type I Interferon) Innate Immune Response (Type I Interferon) Ub/ISG15-tagged Proteins->Innate Immune Response\n(Type I Interferon) This compound & Derivatives This compound & Derivatives This compound & Derivatives->Viral Polyprotein Inhibits This compound & Derivatives:e->Ub/ISG15-tagged Proteins:e Inhibits

Caption: PLpro's dual role in viral replication and immune evasion, and its inhibition by this compound.

Experimental Protocols

PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound and its derivatives.

Workflow:

FRET_Assay_Workflow Recombinant PLpro Recombinant PLpro Incubation Incubation Recombinant PLpro->Incubation Test Compound\n(this compound or derivative) Test Compound (this compound or derivative) Test Compound\n(this compound or derivative)->Incubation FRET Substrate\n(e.g., RLRGG-AMC) FRET Substrate (e.g., RLRGG-AMC) Fluorescence Measurement Fluorescence Measurement FRET Substrate\n(e.g., RLRGG-AMC)->Fluorescence Measurement Cleavage leads to fluorescence increase Incubation->FRET Substrate\n(e.g., RLRGG-AMC) Add

Caption: Workflow of the FRET-based PLpro inhibition assay.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 PLpro (e.g., 50 nM final concentration).[4][10]

    • FRET substrate (e.g., Z-RLRGG-AMC or Dabcyl-FTLKGGAPTKVTE-Edans, at a concentration near its Km value).[10][11]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).[4]

    • Test compounds (this compound and its derivatives) at various concentrations.

    • 384-well plates.

    • Fluorescence plate reader.

  • Procedure:

    • Add the PLpro enzyme solution to the wells of a 384-well plate.

    • Add the test compounds at desired concentrations to the wells containing the enzyme.

    • Incubate the enzyme-compound mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).[4][10]

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Immediately measure the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over time.[4][10]

    • The rate of increase in fluorescence is proportional to the PLpro activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 Replication Assay (Plaque Assay)

This assay is the gold standard for quantifying the amount of infectious virus and is used to determine the EC50 of antiviral compounds.

Workflow:

Plaque_Assay_Workflow Seed Vero E6 cells Seed Vero E6 cells Infect with SARS-CoV-2 Infect with SARS-CoV-2 Seed Vero E6 cells->Infect with SARS-CoV-2 Add Test Compound Add Test Compound Infect with SARS-CoV-2->Add Test Compound Overlay with semi-solid medium Overlay with semi-solid medium Add Test Compound->Overlay with semi-solid medium Incubate (2-3 days) Incubate (2-3 days) Overlay with semi-solid medium->Incubate (2-3 days) Fix and Stain cells Fix and Stain cells Incubate (2-3 days)->Fix and Stain cells Count Plaques Count Plaques Fix and Stain cells->Count Plaques

Caption: General workflow for a SARS-CoV-2 plaque assay.

Detailed Methodology:

  • Cell Culture:

    • Seed a confluent monolayer of a susceptible cell line, such as Vero E6 or Caco-2 cells, in 6- or 12-well plates.[12][13]

  • Infection:

    • Prepare serial dilutions of the SARS-CoV-2 virus stock.

    • Remove the cell culture medium and infect the cells with the virus dilutions for a set adsorption period (e.g., 1 hour at 37°C).[12]

  • Treatment and Overlay:

    • During or after infection, add the test compounds at various concentrations.

    • After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or microcrystalline cellulose) to restrict virus spread and allow for the formation of localized plaques.[12]

  • Incubation and Visualization:

    • Incubate the plates for 2-3 days to allow for plaque formation.[12]

    • Fix the cells (e.g., with 10% neutral buffered formalin).

    • Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.

  • Data Analysis:

    • Count the number of plaques for each virus dilution and compound concentration.

    • Calculate the viral titer (in plaque-forming units per ml) and the percent inhibition of viral replication for each compound concentration.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

References

GRL0617: A Comparative Analysis of IC50 and EC50 Values Across Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GRL0617 has emerged as a significant non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a critical enzyme for viral replication and a key antagonist of the host's innate immune response. This guide provides a comprehensive comparison of its inhibitory (IC50) and effective (EC50) concentrations reported across various preclinical studies, offering valuable data for researchers in virology and drug discovery.

Quantitative Efficacy of this compound: A Summary of In Vitro Studies

The following table summarizes the reported IC50 and EC50 values for this compound against its primary target, the viral PLpro, its effect on viral replication in cell culture, and its off-target effects on human cytochrome P450 (CYP) enzymes.

Target/AssayOrganism/SystemIC50 Value (µM)EC50 Value (µM)Reference
Papain-like Protease (PLpro)SARS-CoV0.6-[1][2][3][4][5][6][7]
Papain-like Protease (PLpro)SARS-CoV-20.8-[3]
Papain-like Protease (PLpro)SARS-CoV-22.1-[4][8][9]
Viral ReplicationSARS-CoV (in Vero E6 cells)-14.5[1][2]
Viral ReplicationSARS-CoV (in Vero E6 cells)-15[4][6][7]
Viral ReplicationSARS-CoV-2 (in Vero E6 cells)-21 ± 2[8][9]
Viral ReplicationSARS-CoV-2 (in Calu-3 cells)-27.6[10]
CYP2C9Human Liver Microsomes7.6 (6.3–9.2)-[11]
CYP3A4 (Midazolam)Human Liver Microsomes10.9 (8.7–13.6)-[11]
CYP3A4 (Testosterone)Human Liver Microsomes8.0 (6.4–10.1)-[11]
CYP1A2Human Liver Microsomes59.6 (42.9–82.7)-[11]
CYP2B6Human Liver Microsomes22.6 (11.0–46.2)-[11]
CYP2C19Human Liver Microsomes27.5 (22.4–33.8)-[11]

Understanding the Mechanism of Action of this compound

This compound is a selective and competitive non-covalent inhibitor of the coronavirus papain-like protease (PLpro)[2][4][6]. Its unique mechanism of action involves binding to the S3-S4 subsites of the enzyme, which induces a conformational change in a loop region that subsequently blocks the active site[4][5]. This prevents PLpro from carrying out its essential functions in the viral life cycle.

The inhibition of PLpro by this compound has a dual effect. Firstly, it directly hampers viral polyprotein processing, a crucial step for the maturation of viral replication machinery. Secondly, it counteracts the viral suppression of the host's innate immune response. PLpro is known to cleave ubiquitin and ISG15 from host proteins, thereby dampening the type I interferon signaling pathway. By inhibiting this deubiquitinating and deISGylating activity, this compound helps to restore the host's antiviral immune signaling[3][12].

GRL0617_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral Polyprotein Viral Polyprotein Mature Viral Proteins Mature Viral Proteins Viral Polyprotein->Mature Viral Proteins PLpro cleavage Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Host Proteins Host Proteins Ub/ISG15-conjugated Proteins Ub/ISG15-conjugated Proteins Host Proteins->Ub/ISG15-conjugated Proteins Ubiquitination/ ISGylation Innate Immune Response\n(Type I IFN) Innate Immune Response (Type I IFN) Ub/ISG15-conjugated Proteins->Innate Immune Response\n(Type I IFN) PLpro PLpro PLpro->Ub/ISG15-conjugated Proteins Deubiquitination/ DeISGylation This compound This compound This compound->PLpro Inhibits

This compound inhibits viral PLpro, impacting replication and host immunity.

Experimental Methodologies

The determination of IC50 and EC50 values for this compound involves a range of standardized laboratory procedures. Below are detailed descriptions of the typical experimental protocols employed in the cited studies.

PLpro Enzymatic Inhibition Assay (IC50 Determination)

A common method to determine the IC50 of this compound against PLpro is a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents and Materials : Recombinant SARS-CoV or SARS-CoV-2 PLpro, a fluorogenic peptide substrate such as RLRGG-AMC, this compound compound, assay buffer (e.g., Tris-HCl with DTT), and 384-well plates.

  • Procedure :

    • A dilution series of this compound is prepared in the assay buffer.

    • Recombinant PLpro enzyme is pre-incubated with the various concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., RLRGG-AMC).

    • The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each this compound concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.

Antiviral Cell-Based Assay (EC50 Determination)

The antiviral efficacy of this compound is typically assessed in cell culture models using susceptible cell lines like Vero E6 or Calu-3.

  • Cell Culture and Infection :

    • Vero E6 or Calu-3 cells are seeded in 96-well plates and grown to a specific confluency.

    • The cells are treated with a serial dilution of this compound for a short period before being infected with SARS-CoV or SARS-CoV-2 at a defined multiplicity of infection (MOI).

  • Incubation : The infected cells are incubated for a period that allows for viral replication and, in some assays, the development of a cytopathic effect (CPE) (e.g., 48-72 hours).

  • Quantification of Viral Replication :

    • qRT-PCR : Viral RNA is extracted from the cell culture supernatant, and the number of viral copies is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

    • CPE Assay : The cytopathic effect is visually scored or quantified using a cell viability assay (e.g., CCK8 or MTT assay).

  • Data Analysis : The EC50 value is determined by plotting the percentage of viral replication inhibition (for qRT-PCR) or cell viability (for CPE assays) against the log concentration of this compound and fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (IC50 Determination)

The potential for drug-drug interactions is assessed by measuring the inhibitory effect of this compound on various human cytochrome P450 isoforms.

  • System : The assay is typically performed using human liver microsomes (HLMs) which contain a mixture of CYP enzymes.

  • Procedure :

    • This compound at various concentrations is incubated with HLMs and a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After a set incubation time, the reaction is quenched, and the formation of the metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the formation of the specific metabolite.

Experimental_Workflow cluster_ic50 IC50 Determination (Enzymatic Assay) cluster_ec50 EC50 Determination (Cell-based Assay) a1 Prepare this compound Dilutions a2 Pre-incubate PLpro with this compound a1->a2 a3 Add Fluorogenic Substrate a2->a3 a4 Measure Fluorescence a3->a4 a5 Calculate IC50 a4->a5 b1 Seed and Treat Cells with this compound b2 Infect Cells with Virus b1->b2 b3 Incubate (e.g., 48h) b2->b3 b4 Quantify Viral Load (qRT-PCR) or Cell Viability (CPE) b3->b4 b5 Calculate EC50 b4->b5

Workflow for determining this compound IC50 and EC50 values.

References

GRL0617: A Comparative Guide to its Cross-Reactivity with Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GRL0617 is a potent, non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. Its specificity is a critical factor in its development as a potential antiviral therapeutic. This guide provides a comparative analysis of this compound's cross-reactivity with other viral and human proteases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound has been evaluated against a panel of viral and human proteases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Protease TargetVirus/OrganismIC50 (µM)Reference
Papain-like Protease (PLpro)SARS-CoV0.6[1][2]
Papain-like Protease (PLpro)SARS-CoV-20.8 - 2.5[3][4]
Papain-like Protease (PLpro)MERS-CoVIneffective[4]
Papain-like Protease 2 (PLP2)Human coronavirus NL63> 50[5]
Deubiquitinating Enzyme (DUB)Human (HAUSP/USP7)> 50[5]
Deubiquitinating Enzyme (DUB)Human (USP18)> 50[5]
Deubiquitinating Enzyme (DUB)Human (UCH-L1)> 50[5]
Deubiquitinating Enzyme (DUB)Human (UCH-L3)> 50[5]

Key Findings:

  • This compound demonstrates high potency against the PLpro of both SARS-CoV and SARS-CoV-2, with IC50 values in the sub-micromolar to low micromolar range.[1][2][3][4]

  • The compound shows remarkable specificity, as it is ineffective against the PLpro of MERS-CoV.[4]

  • This compound exhibits a favorable safety profile in terms of off-target effects on host enzymes, with no significant inhibition of several tested human deubiquitinating enzymes (DUBs) or the papain-like protease from the common cold coronavirus NL63.[5]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide for determining the inhibitory activity of this compound.

In Vitro Protease Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of a protease by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 PLpro)

  • Fluorogenic substrate (e.g., Z-RLRGG-AMC)

  • This compound inhibitor

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant protease to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay assesses the ability of an inhibitor to protect cells from virus-induced cytopathic effects (CPE).

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • This compound inhibitor

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • 96-well clear microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours).

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (half-maximal effective concentration).

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and its role in counteracting viral strategies.

GRL0617_Mechanism_of_Action cluster_0 SARS-CoV-2 PLpro cluster_1 This compound Binding PLpro_active Active Site PLpro_loop Flexible Loop (Open) This compound This compound PLpro_bound PLpro-GRL0617 Complex This compound->PLpro_bound PLpro_loop_closed Flexible Loop (Closed) PLpro_bound->PLpro_loop_closed Induces Loop Closure PLpro_Innate_Immunity_Inhibition cluster_0 Viral Infection cluster_1 Host Innate Immune Response cluster_2 Viral Evasion (PLpro Activity) Viral_RNA Viral RNA RIG_I RIG-I Sensing Viral_RNA->RIG_I MAVS MAVS Aggregation RIG_I->MAVS TBK1_IKKe TBK1/IKKε Phosphorylation MAVS->TBK1_IKKe IRF3 IRF3 Phosphorylation TBK1_IKKe->IRF3 IFN_production Type I IFN Production IRF3->IFN_production ISG15_Ub ISG15/Ub Conjugation IFN_production->ISG15_Ub Antiviral_State Antiviral State ISG15_Ub->Antiviral_State PLpro SARS-CoV-2 PLpro DeISGylation DeISGylation/ Deubiquitination PLpro->DeISGylation DeISGylation->MAVS Inhibits DeISGylation->IRF3 Inhibits This compound This compound This compound->PLpro Inhibits Experimental_Workflow_IC50 start Start prep_reagents Prepare Reagents (Protease, Inhibitor, Substrate) start->prep_reagents serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution incubation Incubate Protease with this compound serial_dilution->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_rates Calculate Initial Reaction Rates measure_fluorescence->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

References

GRL0617 as a Reference Compound in Papain-like Protease (PLpro) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GRL0617 with other alternative Papain-like Protease (PLpro) inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate reference compound for their screening assays.

Introduction to PLpro and this compound

The papain-like protease (PLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[1][3][4] Furthermore, PLpro can remove ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response.[3][5][6] These dual functions make PLpro an attractive target for the development of antiviral therapies.[3][5]

This compound is a well-characterized, non-covalent, and competitive inhibitor of coronavirus PLpro.[7][8][9] It has been widely used as a reference compound in the screening and development of new PLpro inhibitors due to its selectivity and established mechanism of action.[9][10] this compound inhibits PLpro by binding to the S3-S4 subsites of the enzyme, inducing a conformational change that blocks access to the catalytic site.[9]

This compound as a Reference Standard

This compound serves as a valuable benchmark in PLpro inhibitor screening for several reasons:

  • Established Potency: It exhibits consistent inhibitory activity against both SARS-CoV and SARS-CoV-2 PLpro in the low micromolar range.[11]

  • Mechanism of Action: Its non-covalent and competitive inhibition mechanism provides a clear basis for comparison with novel inhibitors.[7][8][9]

  • Selectivity: this compound shows selectivity for viral PLpro and does not inhibit human deubiquitinating enzymes, making it a specific tool for targeting the viral enzyme.[11]

  • Commercial Availability: The compound is readily available from multiple chemical suppliers, ensuring accessibility for the research community.

Comparative Performance of PLpro Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to other known PLpro inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, which are standard measures of a compound's effectiveness in biochemical and cell-based assays, respectively.

CompoundTarget PLproIC50 (µM)EC50 (µM)Notes
This compound SARS-CoV 0.6 [7][8][11]14.5 - 15 [7][8]Reference Compound
SARS-CoV-2 0.8 - 2.1 [11][12]>10 [9]
YM155SARS-CoV-22.47[4]0.17[4]Anticancer drug candidate.
CryptotanshinoneSARS-CoV-25.63[4]0.70[13]Active ingredient from Salvia miltiorrhiza.
Tanshinone ISARS-CoV-22.21[4]-Active ingredient from Salvia miltiorrhiza.
Jun9-72-2SARS-CoV-20.44[13]0.18[13]Optimized analogue of this compound.
Jun9-75-4SARS-CoV-2--Optimized analogue of this compound with improved antiviral activity.[13]
XR8-24SARS-CoV-20.56[14]-Potent non-covalent inhibitor.
OlmutinibSARS-CoV-20.54[2]-Kinase inhibitor identified as a PLpro inhibitor.
MefloquineSARS-CoV-2Similar to this compound[15]-FDA-approved antimalarial drug.
6-Thioguanine (6-TG)SARS-CoV-2-2.13[13]Clinically approved anticancer drug.

Experimental Protocols

A common method for screening PLpro inhibitors is a fluorescence-based enzymatic assay. Below is a representative protocol.

PLpro Fluorescence Resonance Energy Transfer (FRET)-Based Assay

This assay measures the cleavage of a fluorogenic substrate by PLpro.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Fluorogenic substrate (e.g., Z-RLRGG-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100[3]

  • Test compounds and this compound (as a positive control) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and this compound in DMSO.

  • Enzyme and Compound Incubation:

    • Add 25 µL of assay buffer containing 50 nM of recombinant SARS-CoV-2 PLpro to each well of a 384-well plate.[3]

    • Add the test compounds and this compound to the wells. For negative controls, add DMSO.

    • Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.[3]

  • Reaction Initiation:

    • Add 25 µL of assay buffer containing 100 µM of the fluorogenic substrate (Z-RLRGG-AMC) to each well to start the reaction.[3]

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3]

    • Continue to read the fluorescence every 2 minutes for a total of 10 minutes at 37°C.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts in PLpro inhibition and screening.

PLpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_host Host Immune Response Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage Functional Viral Proteins Functional Viral Proteins PLpro->Functional Viral Proteins Host Proteins Host Proteins PLpro->Host Proteins Deubiquitination/ DeISGylation Ub/ISG15 Ub/ISG15 Host Proteins->Ub/ISG15 Conjugation Innate Immunity Innate Immunity Ub/ISG15->Innate Immunity Activation This compound This compound This compound->PLpro Inhibition

Caption: Mechanism of PLpro action and its inhibition by this compound.

Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Identified Hits Hit Confirmation Hit Confirmation Dose-Response Assay->Hit Confirmation Calculate IC50 Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Confirmed Hits End End Lead Optimization->End

Caption: A typical workflow for screening PLpro inhibitors.

GRL0617_Reference cluster_assay PLpro Inhibition Assay Test Compound Test Compound Assay Result Assay Result Test Compound->Assay Result This compound This compound (Positive Control) This compound->Assay Result No Inhibitor DMSO (Negative Control) No Inhibitor->Assay Result Comparison Comparison Assay Result->Comparison Relative Potency

Caption: Role of this compound as a positive control in screening assays.

References

A Comparative Analysis of G-RL0617 and Covalent PLpro Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent classes of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and immune evasion. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the non-covalent inhibitor GRL0617 and various covalent inhibitors, supported by experimental data and detailed methodologies.

The emergence of SARS-CoV-2 has spurred intensive research into antiviral therapeutics, with the virus's papain-like protease (PLpro) being a prime target. PLpro plays a dual role: it is essential for processing the viral polyprotein to form the replication-transcription complex, and it strips ubiquitin and ISG15 modifications from host proteins, thereby dampening the innate immune response.[1][2][3] This guide contrasts the non-covalent inhibitor this compound with the class of covalent inhibitors that form a permanent bond with the enzyme.

Mechanism of Action and Binding Sites

This compound is a non-covalent inhibitor that binds to a region of PLpro that overlaps with the substrate-binding site but does not extend to the catalytic triad (Cys111-His272-Asp286).[4] Its binding induces a conformational change in the enzyme and blocks the binding of the C-terminus of ISG15, a key molecule in the host's antiviral response.[5][6] The interaction involves a critical hydrogen bond with Asp164 and an edge-to-face interaction between the naphthalene group of this compound and Tyr268 of PLpro.[4][7]

Covalent inhibitors , on the other hand, are designed to form an irreversible covalent bond with the catalytic cysteine residue (Cys111) of PLpro.[8] This mechanism of action leads to the permanent inactivation of the enzyme. Various "warheads," or reactive electrophilic groups, have been incorporated into inhibitor designs to achieve this covalent modification.[9]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro and cell-based inhibitory activities of this compound and selected covalent PLpro inhibitors against SARS-CoV-2 PLpro.

InhibitorTypeTargetIC50 (µM)Ki (µM)Reference
This compound Non-covalentSARS-CoV PLpro0.60.49[10][11]
This compound Non-covalentSARS-CoV-2 PLpro~2.0 - 2.1-[5][12]
VIR251 CovalentSARS-CoV-2 PLpro--[12]
Ebselen CovalentSARS-CoV-2 PLpro--[12]
Compound [I] CovalentSARS-CoV-2 PLpro0.14-[13]
HUP0109 CovalentSARS-CoV-2 PLpro0.02-[14]
DX-027 CovalentSARS-CoV-2 PLpro0.06-[14]
Compound 1 CovalentSARS-CoV-2 PLpro18-[15]

Table 1: Biochemical Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and various covalent inhibitors against PLpro.

InhibitorCell LineEC50 (µM)Reference
This compound Vero E614.5 - 23.64[10][11][16]
Ebselen -4.67[12]
Compound [I] -0.21[13]
HUP0109 A549:hACE20.05[14]
DX-027 -0.1[14]

Table 2: Cell-Based Antiviral Activity. This table presents the half-maximal effective concentration (EC50) of the inhibitors in preventing viral replication in cell culture.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Biochemical PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds.

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 PLpro.

    • Fluorogenic peptide substrate, such as Z-RLRGG-AMC or Dabcyl-FRLKGGAPIKGV-Edans.[6][17]

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Test compounds (this compound, covalent inhibitors) dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of PLpro is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.[7]

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 465 nm emission for AMC-based substrates).[18]

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

    • The IC50 values are determined by plotting the percentage of PLpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay assesses the ability of an inhibitor to protect cells from virus-induced cytopathic effects (CPE) or to reduce viral replication.

  • Reagents and Materials:

    • Vero E6 or Caco2-hACE2 cells.[16]

    • SARS-CoV-2 virus stock.

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

    • Test compounds.

    • Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., qRT-PCR).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The cells are then treated with serial dilutions of the test compounds for a short period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a suitable incubation period (e.g., 48-72 hours), the antiviral activity is assessed.

    • For CPE-based assays, cell viability is measured. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

    • For viral load reduction assays, the amount of viral RNA in the supernatant is quantified by qRT-PCR. The EC50 is the concentration that reduces the viral load by 50%.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes.

PLpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_host Host Immune Response cluster_inhibitors Inhibitor Action Viral_Polyprotein Viral_Polyprotein PLpro PLpro Viral_Polyprotein->PLpro Cleavage Replication_Complex Replication_Complex PLpro->Replication_Complex Enables formation Ub_ISG15 Ubiquitin/ ISG15 PLpro->Ub_ISG15 Deconjugation (Suppresses Immunity) Host_Proteins Host_Proteins Host_Proteins->Ub_ISG15 Conjugation Innate_Immunity Innate_Immunity Ub_ISG15->Innate_Immunity Activates This compound This compound This compound->PLpro Non-covalent binding Covalent_Inhibitors Covalent_Inhibitors Covalent_Inhibitors->PLpro Covalent bonding

Figure 1: Dual roles of PLpro in the viral lifecycle and host immune suppression, and the intervention points for this compound and covalent inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay PLpro_Enzyme PLpro_Enzyme Inhibitor Inhibitor PLpro_Enzyme->Inhibitor Pre-incubation Substrate Substrate Inhibitor->Substrate Reaction initiation Fluorescence_Measurement Fluorescence_Measurement Substrate->Fluorescence_Measurement IC50_Determination IC50_Determination Fluorescence_Measurement->IC50_Determination Host_Cells Host_Cells Inhibitor_Treatment Inhibitor_Treatment Host_Cells->Inhibitor_Treatment Virus_Infection Virus_Infection Inhibitor_Treatment->Virus_Infection Incubation Incubation Virus_Infection->Incubation EC50_Determination EC50_Determination Incubation->EC50_Determination Measure Viability/Viral Load

Figure 2: A generalized workflow for the biochemical and cell-based assays used to evaluate PLpro inhibitors.

References

Validating GRL0617 On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor GRL0617 with genetic approaches for validating its on-target effects on the SARS-CoV-2 papain-like protease (PLpro).

This compound is a non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.[1][2] Its mechanism of action involves blocking the deubiquitinating (DUB) and deISGylating activities of PLpro.[3][4] This inhibition restores the host's innate immune response, which is often suppressed by the virus. Specifically, this compound prevents PLpro from removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins like Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response.[3] This guide will objectively compare the use of this compound to genetic methods, such as CRISPR/Cas9 knockout and siRNA knockdown of PLpro, in validating these on-target effects.

Quantitative Comparison of this compound and Genetic Approaches

While direct head-to-head studies quantitatively comparing this compound with genetic knockdown or knockout of PLpro are not extensively available in the reviewed literature, we can synthesize data from various studies to draw a comparative picture. The following table summarizes the expected and reported outcomes based on the inhibition of PLpro activity through pharmacological and genetic means.

ParameterThis compound InhibitionPLpro Genetic Knockdown/KnockoutKey Findings & References
PLpro Enzymatic Activity Dose-dependent inhibition of deubiquitinating and deISGylating activity.Complete or significant reduction of PLpro enzymatic activity.This compound exhibits IC50 values in the low micromolar range against PLpro.[2][5] Genetic approaches are expected to abolish or severely diminish enzymatic function.
Viral Replication Inhibition of SARS-CoV-2 replication with EC50 values in the micromolar range.[1][5]Studies on related coronaviruses show that PLpro is essential for viral replication; its knockout is expected to severely impair or block viral propagation.[6][7]Both pharmacological inhibition and genetic ablation of PLpro are anticipated to have a significant antiviral effect.
Host Innate Immune Response Restoration of type I interferon pathway signaling, evidenced by increased IRF3 activation and ISGylation of host proteins.[3][8]Expected to mimic the effects of this compound, leading to a restored innate immune response in the presence of viral components that would otherwise be suppressed by PLpro.The primary mechanism of both approaches converges on preventing PLpro-mediated immune evasion.
ISGylation of Host Proteins Increased levels of ISGylated host proteins in the presence of this compound.[4][5]Knockdown of ISG15 has been shown to enhance SARS-CoV-2 replication, suggesting that the absence of PLpro's deISGylating activity would lead to increased ISGylation and an antiviral state.[9]Both methods are expected to result in a similar cellular phenotype of enhanced ISGylation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

CRISPR/Cas9-Mediated Knockout of PLpro

This protocol outlines the general steps for generating a PLpro knockout cell line using CRISPR/Cas9 technology.

1. gRNA Design and Cloning:

  • Design two or more single-guide RNAs (sgRNAs) targeting a critical early exon of the PLpro coding sequence within the viral genome or an expression plasmid.

  • Utilize online CRISPR design tools to minimize off-target effects.

  • Synthesize and clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect the sgRNA/Cas9 plasmid with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the target cells (e.g., A549-ACE2) with the lentiviral particles in the presence of polybrene.

3. Selection and Clonal Isolation:

  • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Perform single-cell sorting or limiting dilution to isolate clonal populations.

4. Knockout Validation:

  • Expand clonal populations and extract genomic DNA.

  • Perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify insertions or deletions (indels).

  • Confirm the absence of PLpro protein expression by Western blot analysis.

siRNA-Mediated Knockdown of PLpro

This protocol describes the transient knockdown of PLpro expression using small interfering RNAs.

1. siRNA Design and Synthesis:

  • Design at least two independent siRNAs targeting the PLpro mRNA sequence.

  • Include a non-targeting (scrambled) siRNA as a negative control.

  • Synthesize the siRNA duplexes.

2. Transfection:

  • Seed the target cells (e.g., Vero E6 or Calu-3) to achieve 50-70% confluency on the day of transfection.

  • Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for 24-72 hours.

3. Knockdown Validation:

  • Harvest the cells at different time points post-transfection.

  • Assess PLpro mRNA knockdown by RT-qPCR.

  • Confirm the reduction of PLpro protein levels by Western blot analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context.

1. Cell Treatment:

  • Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.

2. Thermal Challenge:

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

3. Lysis and Separation:

  • Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

4. Protein Quantification:

  • Analyze the amount of soluble PLpro in each sample by Western blot or mass spectrometry.

  • A positive target engagement is indicated by a shift in the melting curve of PLpro to a higher temperature in the presence of this compound.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PLpro signaling pathway, the experimental workflow for genetic validation, and the logical relationship between this compound and its target.

PLpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA PLpro PLpro Viral RNA->PLpro Translation IRF3 IRF3 PLpro->IRF3 Inhibits activation via deISGylation ISGylated Proteins ISGylated Proteins PLpro->ISGylated Proteins DeISGylates Ubiquitinated Proteins Ubiquitinated Proteins PLpro->Ubiquitinated Proteins Deubiquitinates Type I Interferon Response Type I Interferon Response IRF3->Type I Interferon Response Activates ISG15 ISG15 ISG15->ISGylated Proteins Conjugation Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Proteins Conjugation Innate Immunity Innate Immunity Type I Interferon Response->Innate Immunity Initiates This compound This compound This compound->PLpro Inhibits

Figure 1. this compound inhibits PLpro, restoring innate immunity.

Genetic_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_sirna siRNA Knockdown Design gRNA Design gRNA Clone into Cas9 vector Clone into Cas9 vector Design gRNA->Clone into Cas9 vector Lentivirus Production Lentivirus Production Clone into Cas9 vector->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Selection & Clonal Isolation Selection & Clonal Isolation Transduction->Selection & Clonal Isolation KO Validation KO Validation Selection & Clonal Isolation->KO Validation Phenotypic Analysis Phenotypic Analysis KO Validation->Phenotypic Analysis Design siRNA Design siRNA Synthesize siRNA Synthesize siRNA Design siRNA->Synthesize siRNA Transfection Transfection Synthesize siRNA->Transfection KD Validation KD Validation Transfection->KD Validation KD Validation->Phenotypic Analysis

Figure 2. Workflow for genetic validation of PLpro function.

Logical_Relationship PLpro PLpro Inhibition of PLpro Activity Inhibition of PLpro Activity PLpro->Inhibition of PLpro Activity This compound This compound This compound->PLpro Pharmacological Inhibition Genetic Knockdown/Knockout Genetic Knockdown/Knockout Genetic Knockdown/Knockout->PLpro Genetic Ablation Antiviral Effect & Immune Restoration Antiviral Effect & Immune Restoration Inhibition of PLpro Activity->Antiviral Effect & Immune Restoration

Figure 3. Convergence of pharmacological and genetic approaches.

Conclusion

Validating the on-target effects of small molecule inhibitors is paramount in drug discovery. This guide demonstrates that both pharmacological inhibition with this compound and genetic ablation of PLpro are expected to yield congruent results: the inhibition of viral replication and the restoration of the host's innate immune response. While direct comparative quantitative data is an area for future research, the convergence of outcomes from these distinct methodologies provides a robust validation of PLpro as the bona fide target of this compound. The provided protocols and diagrams serve as a resource for researchers seeking to independently verify these findings and further investigate the therapeutic potential of targeting the SARS-CoV-2 papain-like protease.

References

Safety Operating Guide

Proper Disposal Procedures for GRL0617: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential logistical and safety information for the proper disposal of GRL0617, a noncovalent inhibitor of the coronavirus papain-like protease (PLpro).

This compound is utilized in research to inhibit SARS-CoV-2 viral replication and induce antiviral immune signaling pathways. Understanding its physical and chemical properties is the first step toward safe handling and disposal. While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, adherence to standard laboratory safety protocols is crucial.

This compound: Key Data for Handling and Disposal

To facilitate safe laboratory practices, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
Molecular Weight 304.39 g/mol
Formula C₂₀H₂₀N₂O
Appearance White to off-white solidR&D Systems SDS
Purity ≥98% (HPLC)
Storage Temperature -20°C
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)
CAS Number 1093070-16-6

Experimental Protocols: Preparing this compound Stock Solutions

The most common procedure involving this compound is the preparation of stock solutions for in vitro assays. Given its solubility, Dimethyl Sulfoxide (DMSO) is the preferred solvent.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile, chemically resistant container. For example, to prepare 1 mL of a 10 mM solution, you would need 3.04 mg of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. Using the previous example, add 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. The following procedures are based on general guidelines for non-hazardous laboratory chemicals.

Disposal of Solid this compound Waste

Uncontaminated, expired, or unwanted solid this compound should be disposed of as non-hazardous solid chemical waste.

  • Containment: Ensure the solid this compound is in a securely sealed container. The original vial is ideal.

  • Labeling: Clearly label the container as "this compound" and "Non-hazardous solid chemical waste for disposal."

  • Segregation: Place the container in a designated waste area for non-hazardous solids, separate from liquid waste and general trash.

  • Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. Some institutions may require it to be placed in a larger, overpack drum.

Disposal of this compound Solutions

Solutions of this compound, typically in DMSO, should be treated as organic solvent waste.

  • Waste Collection: Collect all this compound solutions in a dedicated, properly labeled, and sealed waste container for organic solvents. Do not mix with aqueous or halogenated waste unless permitted by your institution's waste management program.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Dilute Aqueous Solutions: For very dilute, non-hazardous aqueous solutions (concentrations less than 1%), some institutions may permit drain disposal with copious amounts of water.[1] However, it is imperative to consult and adhere to your local and institutional regulations before disposing of any chemical down the drain. Given that this compound is typically dissolved in DMSO, this method is generally not recommended.

Personal Protective Equipment (PPE)

When handling this compound in solid form or in solution, the following personal protective equipment should be worn:

  • Gloves: Nitrile or butyl rubber gloves are recommended, especially when working with DMSO solutions, as DMSO can facilitate skin absorption of other chemicals.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GRL0617_Disposal_Workflow start This compound Waste state Is the waste in solid form or in solution? start->state solid_waste Solid this compound state->solid_waste Solid solution_waste This compound Solution (e.g., in DMSO) state->solution_waste Solution contain_solid Securely contain and label as 'Non-hazardous solid chemical waste' solid_waste->contain_solid collect_solution Collect in a labeled organic solvent waste container solution_waste->collect_solution institutional_solid Follow institutional protocol for non-hazardous solid waste disposal contain_solid->institutional_solid end Proper Disposal institutional_solid->end institutional_liquid Dispose of as hazardous waste through institutional EHS collect_solution->institutional_liquid institutional_liquid->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize your institution's specific guidelines and consult your environmental health and safety department with any questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GRL0617
Reactant of Route 2
Reactant of Route 2
GRL0617

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.